molecular formula C7H14ClNO3 B1428222 Methyl 2-(morpholin-2-yl)acetate hydrochloride CAS No. 1187932-65-5

Methyl 2-(morpholin-2-yl)acetate hydrochloride

Cat. No.: B1428222
CAS No.: 1187932-65-5
M. Wt: 195.64 g/mol
InChI Key: LNTJOZNLGYVWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(morpholin-2-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-morpholin-2-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-8-2-3-11-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJOZNLGYVWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745239
Record name Methyl (morpholin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-65-5
Record name Methyl (morpholin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(morpholin-2-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Methyl 2-(morpholin-2-yl)acetate Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 2-(morpholin-2-yl)acetate hydrochloride, a pivotal building block for researchers and scientists in the field of drug development. With full editorial control, this document is structured to deliver not just technical data, but also field-proven insights into the causality behind experimental choices, ensuring a self-validating system of protocols and information.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and overall oral bioavailability.[1] this compound, as a functionalized derivative, offers a versatile scaffold for the synthesis of a wide array of bioactive molecules.[3][4] This guide will delve into the technical specifics of this compound, from its fundamental properties to its synthesis and application, providing a comprehensive resource for its effective utilization in research and development. The hydrochloride salt form of methyl 2-(morpholin-2-yl)acetate enhances its stability and solubility, making it particularly suitable for pharmaceutical formulations and as an intermediate in various synthetic routes.[3]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application. This section outlines the key identifiers and characteristics of this compound.

PropertyValueSource(s)
CAS Number 1187932-65-5[3]
Molecular Formula C₇H₁₃NO₃·HCl[3]
Molecular Weight 195.64 g/mol [3][5]
Appearance White crystalline powder[3]
Melting Point 177-181 °C[3]
Purity ≥ 98% (Assay)[3]
Storage Conditions 0-8 °C, Sealed, Inert Gas[3][5]

Note: The chiral (R)-enantiomer is identified by CAS number 2845095-54-5.[5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol describes a general and reliable method.

Synthetic Workflow Diagram

Synthesis_Workflow reagents Reactants: - Morpholine - Methyl Chloroacetate reaction Nucleophilic Substitution reagents->reaction intermediate Methyl 2-(morpholin-2-yl)acetate (Free Base) reaction->intermediate acidification Acidification with HCl intermediate->acidification product Methyl 2-(morpholin-2-yl)acetate Hydrochloride (Crude) acidification->product purification Recrystallization product->purification final_product Purified Product purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a well-ventilated fume hood, a solution of morpholine in a suitable aprotic solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Nucleophilic Substitution: Methyl chloroacetate is added dropwise to the cooled morpholine solution. The reaction is allowed to proceed at room temperature for several hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The solvent is then removed under reduced pressure to yield the crude free base, Methyl 2-(morpholin-2-yl)acetate, as an oil.[6]

  • Acidification: The crude oil is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same solvent is then added dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a white solid. The solid is collected by vacuum filtration and washed with cold solvent to remove any unreacted starting materials or byproducts.

  • Purification: The crude product is further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final, high-purity this compound.[3]

  • Drying: The purified product is dried under vacuum to remove any residual solvent.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Analytical TechniqueExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) The spectra should show characteristic peaks corresponding to the protons and carbons of the morpholine ring, the acetate moiety, and the methyl ester group. The integration of the proton signals should be consistent with the number of protons in the molecule.
Mass Spectrometry (MS) The mass spectrum should display a molecular ion peak corresponding to the mass of the free base (C₇H₁₃NO₃) and potentially a peak for the protonated molecule [M+H]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the secondary amine (as a hydrochloride salt), the C=O stretch of the ester, and the C-O-C stretch of the morpholine ether linkage.
High-Performance Liquid Chromatography (HPLC) HPLC analysis should indicate a high degree of purity, ideally ≥ 98%, with a single major peak corresponding to the target compound.[3]
Melting Point Analysis The measured melting point should be within the expected range of 177-181 °C.[3]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[3] The morpholine moiety is known to be a key pharmacophore in many drugs targeting the central nervous system (CNS), as it can improve blood-brain barrier permeability.[7][8]

Role in CNS Drug Discovery

The structural features of morpholine, including its pKa and conformational flexibility, make it an ideal scaffold for developing CNS-active agents.[7][8] It can be found in compounds designed to modulate receptors involved in mood disorders and pain, as well as enzymes implicated in neurodegenerative diseases.[7]

Conceptual Drug Development Workflow

Drug_Development_Workflow start Methyl 2-(morpholin-2-yl)acetate Hydrochloride synthesis Synthesis of Novel Bioactive Molecules start->synthesis Key Building Block screening In Vitro Screening (e.g., Enzyme Inhibition, Receptor Binding) synthesis->screening lead_opt Lead Optimization (Structure-Activity Relationship Studies) screening->lead_opt Identify Hits in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo Optimized Leads clinical Clinical Trials in_vivo->clinical Promising Candidates

Caption: A conceptual workflow illustrating the use of this compound in drug discovery.

Beyond CNS applications, this compound serves as an intermediate in the development of analgesics, anti-inflammatory drugs, and even agrochemicals.[3] Its versatility makes it a staple in many medicinal chemistry laboratories.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. The following guidelines are based on general safety protocols for hydrochloride salts of esters.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[11] In case of accidental contact, flush the affected area with copious amounts of water.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[3][9]

  • Spills: In the event of a spill, contain the material and clean it up using appropriate absorbent materials.[11] Avoid generating dust.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its favorable physicochemical properties, conferred by the morpholine ring and the hydrochloride salt form, make it an invaluable building block for the synthesis of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, analysis, applications, and safe handling, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(morpholin-2-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Profiling

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, efficacy, and safety are built. For a compound such as Methyl 2-(morpholin-2-yl)acetate hydrochloride, a versatile building block in medicinal chemistry, this understanding is paramount.[1] Its journey from a synthesized entity to a potential therapeutic agent is dictated by properties such as solubility, stability, and membrane permeability. This guide provides a detailed exploration of these critical attributes, grounded in established analytical techniques and scientific principles. We will delve into not just the "what" but the "why" behind the experimental methodologies, offering insights honed from field experience to empower researchers in their quest for novel therapeutics.

Compound Identification and Structural Elucidation

The initial and most fundamental step in characterizing any chemical entity is to confirm its identity and structure unequivocally.

Chemical Structure:

Caption: 2D structure of this compound.

Key Identifiers:

PropertyValueSource
IUPAC Name methyl 2-morpholin-2-ylacetate;hydrochloride
Molecular Formula C₇H₁₄ClNO₃[2]
Molecular Weight 195.64 g/mol [2]
CAS Number 1187932-65-5[2]
Appearance White crystalline powder[2]

Solubility Profile: The Gateway to Bioavailability

A compound's therapeutic efficacy is intrinsically linked to its ability to dissolve in physiological fluids. For an ionizable molecule like this compound, solubility is a pH-dependent phenomenon.

Aqueous and Buffer Solubility

The hydrochloride salt form is often chosen to enhance the aqueous solubility of a basic parent compound.[3] The solubility of this compound is expected to be highest at lower pH values where the morpholine nitrogen is protonated. As the pH increases towards and beyond the pKa of the morpholine nitrogen, the free base will begin to precipitate, leading to a decrease in solubility.

Experimental Protocol: pH-Solubility Profiling

A robust understanding of the pH-solubility profile is crucial for predicting a drug's behavior in the gastrointestinal tract.

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess of this compound to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the samples to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess compound B Add to pH buffers (1.2-7.4) A->B C Agitate at constant temp (e.g., 24-48h) B->C D Filter to remove solid C->D E Quantify by HPLC D->E F Plot Solubility vs. pH E->F

Caption: Workflow for determining the pH-solubility profile.

Solubility in Organic Solvents

Knowledge of solubility in organic solvents is critical for designing purification, formulation, and analytical methods. Given the polar nature of the hydrochloride salt, it is expected to have limited solubility in non-polar organic solvents and higher solubility in polar protic solvents.

Experimental Protocol: Shake-Flask Method for Organic Solvent Solubility

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane).

  • Sample Preparation: Add an excess of the compound to each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature until equilibrium is achieved.

  • Quantification: Filter the samples and determine the concentration of the dissolved compound in each solvent, typically by HPLC after solvent evaporation and reconstitution in a suitable mobile phase.

Ionization Constant (pKa): A Key Determinant of Drug Absorption and Distribution

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the pKa of the morpholine nitrogen is the most relevant. The parent morpholine has a pKa of its conjugate acid of approximately 8.36.[4] Substitution on the morpholine ring can influence this value.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water or a co-solvent system if aqueous solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.

Lipophilicity (LogP/LogD): Predicting Membrane Permeability

Lipophilicity is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

  • Predicted XlogP (for the free base): -0.7[5]

This negative value suggests that the free base is hydrophilic. The hydrochloride salt will be even more so.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method remains the gold standard for determining lipophilicity.

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer of the desired pH (typically pH 7.4 to mimic physiological conditions) and vice versa.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously to allow for partitioning between the two phases and then centrifuge to ensure complete phase separation.

  • Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solid-State Characterization: Unveiling the Form and Stability

The solid-state properties of a drug substance can significantly impact its stability, manufacturability, and bioavailability.

Melting Point and Thermal Behavior

The melting point is a key indicator of purity and can reveal information about the crystalline form.

  • Melting Point: 177-181 °C[2]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and other thermal events.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

  • Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The shape and enthalpy of the peak can provide information about crystallinity and the presence of impurities or different polymorphic forms.

Crystallinity and Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's properties.[6][7]

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying and characterizing crystalline phases.

  • Sample Preparation: Gently pack the powdered sample into a sample holder.

  • Data Acquisition: Place the sample in the XRPD instrument and expose it to a monochromatic X-ray beam. The diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • Analysis: The resulting diffraction pattern, with its unique peak positions and intensities, serves as a fingerprint for the crystalline form.

Hygroscopicity

The tendency of a material to absorb moisture from the atmosphere can affect its physical and chemical stability.[8][9] Hydrochloride salts of amines are often hygroscopic.[10]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.

  • Sample Preparation: Place a small amount of the sample on the DVS microbalance.

  • Analysis: The sample is subjected to a pre-defined humidity program (e.g., a ramp from 0% to 90% RH and back down in steps of 10% RH).

  • Data Interpretation: The resulting sorption/desorption isotherm provides a quantitative measure of the material's hygroscopicity. The data can be used to classify the compound (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, or deliquescent).

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation. For this compound, both ¹H and ¹³C NMR would be essential.

  • Expected ¹H NMR Features: The spectrum would show characteristic signals for the methyl ester protons, the methylene protons adjacent to the ester, and the protons of the morpholine ring. The chemical shifts and coupling patterns of the morpholine protons would provide information about the ring conformation.

  • Expected ¹³C NMR Features: The spectrum would display distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected IR Absorption Bands: Key absorptions would include a strong C=O stretching band for the ester group (typically around 1735-1750 cm⁻¹), C-O stretching bands, and N-H stretching and bending vibrations associated with the protonated morpholine ring.

Purity Assessment

Ensuring the purity of a compound is a critical aspect of its characterization.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating, identifying, and quantifying the components of a mixture. A reversed-phase HPLC method would be suitable for this polar compound.

  • Method Development: Develop a method with a suitable stationary phase (e.g., C18), mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and detector (e.g., UV).

  • Analysis: Inject a solution of the compound onto the HPLC system.

  • Purity Calculation: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability Profile

Understanding the stability of a compound under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions.

Protocol: ICH Stability Studies

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[8]

  • Batch Selection: Use at least three primary batches of the compound for the study.

  • Storage Conditions: Store the samples under various conditions, including long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analysis: At each time point, test the samples for key stability-indicating parameters such as appearance, assay, purity (degradation products), and moisture content.

Conclusion: A Foundation for Rational Drug Development

The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides the essential data package for its advancement in the drug development pipeline. Each parameter, from solubility and pKa to solid-state properties and stability, offers a critical piece of the puzzle. By employing the robust experimental methodologies described herein, researchers can build a thorough understanding of this molecule's behavior, enabling rational formulation design, prediction of in vivo performance, and ultimately, the development of safe and effective medicines.

References

Chiral Synthesis of (S)-Methyl 2-(morpholin-2-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into the structures of approved pharmaceuticals and bioactive compounds.[1][2] The precise stereochemical control at the C2 position, as exemplified by (S)-Methyl 2-(morpholin-2-yl)acetate, is often critical for eliciting the desired pharmacological activity. This technical guide provides an in-depth exploration of the chiral synthesis of (S)-Methyl 2-(morpholin-2-yl)acetate, designed for researchers, scientists, and professionals in drug development. We will dissect various synthetic strategies, emphasizing the underlying principles of stereocontrol, and provide detailed, field-proven protocols.

Introduction: The Significance of Chiral Morpholines

Chiral morpholine derivatives are integral components of numerous biologically active molecules, acting as key pharmacophores that influence efficacy and selectivity.[3][4] The specific enantiomer of a chiral morpholine can exhibit profoundly different biological activities, making enantioselective synthesis a critical aspect of drug discovery and development.[3] (S)-Methyl 2-(morpholin-2-yl)acetate, with its defined stereocenter adjacent to the oxygen atom, presents a valuable building block for the synthesis of more complex pharmaceutical agents.[1][5] Its synthesis demands robust and efficient methods to ensure high enantiopurity.

Retrosynthetic Analysis and Strategic Approaches

The asymmetric synthesis of 2-substituted chiral morpholines can be broadly categorized into three strategic approaches, each with its own merits and challenges:

  • Formation of the Stereocenter Before Cyclization: This strategy involves creating the chiral center in an acyclic precursor, which is then cyclized to form the morpholine ring.

  • Formation of the Stereocenter During Cyclization: In this approach, the key stereocenter is established concurrently with the ring-forming reaction.

  • Formation of the Stereocenter After Cyclization: This involves the stereoselective modification of a pre-existing unsaturated morpholine ring.[6]

This guide will focus on catalytic asymmetric methods, which are often more efficient and economical than strategies relying on stoichiometric chiral starting materials or reagents.[4]

Catalytic Asymmetric Hydrogenation of Dehydromorpholines

One of the most powerful and atom-economical methods for generating chiral centers is transition-metal-catalyzed asymmetric hydrogenation.[6] This "after cyclization" approach has been successfully applied to the synthesis of 2-substituted chiral morpholines.[6][7]

Rationale and Mechanistic Insights

The asymmetric hydrogenation of 2-substituted dehydromorpholines presents a significant challenge due to the congested environment and electron-rich nature of the substrate, which can lead to low reactivity.[6] To overcome this, an N-acyl directing group is often introduced to activate the enamine substrate. The choice of a chiral ligand is paramount for achieving high enantioselectivity. Bisphosphine ligands with a large bite angle, in conjunction with a rhodium catalyst, have proven to be highly effective.[6][7]

Experimental Workflow: Asymmetric Hydrogenation

The following diagram illustrates the general workflow for the asymmetric hydrogenation of a 2-substituted dehydromorpholine.

Asymmetric_Hydrogenation_Workflow cluster_Preparation Substrate Preparation cluster_Reaction Asymmetric Hydrogenation cluster_Workup Work-up & Purification cluster_Analysis Analysis Dehydromorpholine 2-Substituted Dehydromorpholine Reaction_Vessel Hydrogenation (30 atm H2, DCM, rt, 24h) Dehydromorpholine->Reaction_Vessel Substrate Catalyst_System [Rh(cod)2]SbF6 (R,R,R)-SKP Ligand Catalyst_System->Reaction_Vessel Catalyst Purification Column Chromatography Reaction_Vessel->Purification Crude Product Analysis_Step HPLC Analysis (Chiral Stationary Phase) Purification->Analysis_Step Purified Product Chiral_Pool_Synthesis cluster_StartingMaterial Starting Material cluster_Intermediate Key Intermediate Synthesis cluster_Cyclization Ring Formation cluster_FinalProduct Final Product Amino_Acid Protected Amino Acid (e.g., Z-Asp(OtBu)-OH) Weinreb_Amide Weinreb Amide Formation Amino_Acid->Weinreb_Amide Grignard Grignard Reaction (MeMgBr) Weinreb_Amide->Grignard Amino_Alcohol Amino Alcohol Formation Grignard->Amino_Alcohol Annulation Key Annulation Reaction Amino_Alcohol->Annulation Final_Morpholine (S)-Methyl 2-(morpholin-2-yl)acetate Annulation->Final_Morpholine

References

Enantioselective Synthesis of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4][5] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a highly desirable heterocyclic motif in drug design.[6] However, the synthesis of enantiomerically pure morpholine derivatives presents significant challenges. This in-depth technical guide provides a comprehensive overview of modern enantioselective strategies for the synthesis of chiral morpholine derivatives, with a focus on catalytic asymmetric methodologies. We will delve into the mechanistic intricacies of key transformations, provide field-proven experimental protocols, and offer insights into the rational selection of synthetic routes for drug discovery applications.

Introduction: The Privileged Morpholine Scaffold in Medicinal Chemistry

The morpholine ring system is a prevalent feature in a wide array of bioactive molecules, including therapeutics for cancer, infectious diseases, and central nervous system disorders.[4][5][6] Its presence can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The endocyclic oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated to optimize drug-target interactions and physicochemical properties.[6] The conformational flexibility of the morpholine ring also allows it to serve as a versatile scaffold for presenting substituents in a defined spatial orientation.[6]

The therapeutic importance of chiral morpholine derivatives, such as the antidepressant Reboxetine and the appetite suppressant Phendimetrazine, underscores the critical need for efficient and stereocontrolled synthetic methods.[6] The biological activity of these compounds is often confined to a single enantiomer, necessitating synthetic strategies that can deliver high levels of enantiopurity.[7]

Challenges in Enantioselective Morpholine Synthesis

The construction of the chiral morpholine core with high enantioselectivity has historically been a formidable challenge. Traditional approaches often relied on the use of stoichiometric chiral auxiliaries or the resolution of racemic mixtures, which are inefficient and not amenable to large-scale synthesis.[1][2] The development of catalytic asymmetric methods has been a major focus in recent years, aiming to provide more atom-economical and scalable routes to these valuable compounds.

Key challenges in the enantioselective synthesis of morpholines include:

  • Control of Stereochemistry: Establishing the desired absolute and relative stereochemistry at multiple stereocenters.

  • Ring Formation: Efficiently constructing the six-membered heterocyclic ring.

  • Substrate Scope: Developing methods that are tolerant of a wide range of functional groups.

  • Scalability: Ensuring that the developed methods can be implemented on an industrial scale.

Catalytic Asymmetric Strategies for Morpholine Synthesis

Modern synthetic chemistry has provided a powerful toolkit of catalytic asymmetric reactions that can be applied to the synthesis of chiral morpholines. These strategies can be broadly categorized based on when the key stereocenter is formed relative to the cyclization event: before, during, or after ring formation.[1][2][8][9]

Stereocenter Formation after Cyclization: Asymmetric Hydrogenation of Dehydromorpholines

One of the most powerful and atom-economical approaches for introducing chirality is the asymmetric hydrogenation of a prochiral precursor. In the context of morpholine synthesis, this involves the hydrogenation of a dehydromorpholine intermediate.

A notable advancement in this area is the use of bisphosphine-rhodium catalysts with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[2][8][10][11] This method provides access to a variety of 2-substituted chiral morpholines in excellent yields and with high enantioselectivities (up to 99% ee).[2][8][10][11] The success of this approach hinges on the design of the chiral ligand, which effectively shields one face of the substrate from the catalyst, leading to a highly stereoselective hydrogenation.

Key Causality: The large bite angle of the bisphosphine ligand is crucial for creating a well-defined and sterically demanding chiral pocket around the rhodium center. This precise steric control dictates the facial selectivity of the hydrogenation, leading to high enantiomeric excess.

Asymmetric_Hydrogenation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Dehydromorpholine 2-Substituted Dehydromorpholine Reaction_Center Hydrogenation Dehydromorpholine->Reaction_Center H2 H₂ H2->Reaction_Center Rh_catalyst [Rh(bisphosphine)]⁺ Rh_catalyst->Reaction_Center Catalytic Cycle Chiral_Morpholine Chiral 2-Substituted Morpholine (High ee) Reaction_Center->Chiral_Morpholine

Caption: Asymmetric Hydrogenation of a Dehydromorpholine.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation [8][11]
  • Catalyst Preparation: In a glovebox, a solution of the chiral bisphosphine ligand (e.g., SKP) and [Rh(COD)₂]SbF₆ in a suitable solvent (e.g., CH₂Cl₂) is stirred at room temperature for 30 minutes.

  • Reaction Setup: The dehydromorpholine substrate is dissolved in a degassed solvent (e.g., CH₂Cl₂) in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is added to the autoclave, and the vessel is charged with H₂ gas to the desired pressure (e.g., 30 atm).

  • Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 25 °C) and monitored by TLC or HPLC until completion.

  • Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched morpholine.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A highly efficient one-pot strategy for the synthesis of 3-substituted morpholines involves a tandem sequence of titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation.[12][13][14] This approach starts from readily available ether-containing aminoalkyne substrates.

The initial intramolecular hydroamination, catalyzed by a bis(amidate)bis(amido)Ti complex, forms a cyclic imine intermediate. This imine is then reduced in situ with high enantioselectivity using the Noyori-Ikariya catalyst, RuCl--INVALID-LINK--.[12][13][14]

Mechanistic Insight: A key factor for achieving high enantioselectivity in the transfer hydrogenation step is a hydrogen-bonding interaction between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst.[12][14] This interaction directs the hydride transfer to a specific face of the imine, thereby controlling the stereochemical outcome.

Tandem_Reaction cluster_hydroamination Step 1: Hydroamination cluster_hydrogenation Step 2: Asymmetric Transfer Hydrogenation Aminoalkyne Ether-containing Aminoalkyne Cyclic_Imine Cyclic Imine Intermediate Aminoalkyne->Cyclic_Imine Intramolecular Chiral_Morpholine Chiral 3-Substituted Morpholine (>95% ee) Cyclic_Imine->Chiral_Morpholine Enantioselective Reduction Ti_catalyst Ti Catalyst Ru_catalyst Noyori-Ikariya Ru Catalyst

Caption: Tandem Hydroamination/Asymmetric Transfer Hydrogenation.

Data Presentation: Substrate Scope and Enantioselectivity
EntrySubstrate (R group)Yield (%)ee (%)
1Phenyl7295
24-MeO-C₆H₄7596
34-Cl-C₆H₄6897
42-Naphthyl7095
5Cyclohexyl6598
Data adapted from Lau, Y. Y., et al. (2016).[12][13]
Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering mild reaction conditions and avoiding the use of transition metals. Several organocatalytic strategies have been successfully applied to the synthesis of chiral morpholine derivatives.

One such approach involves an organocatalytic, enantioselective α-chlorination of an aldehyde, followed by reductive amination and subsequent base-induced cyclization.[15] This five-step sequence provides access to C2-functionalized, N-protected morpholines in good overall yields and with high enantioselectivities (75–98% ee).[15]

More recently, an organocatalytic enantioselective chlorocycloetherification has been developed to access chiral 2,2-disubstituted morpholines.[16] This method utilizes a cinchona alkaloid-derived phthalazine as the catalyst to furnish morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities.[16]

Synthesis of Morpholinones

Chiral morpholinones are important building blocks and pharmacophores in medicinal chemistry.[17][18] A notable method for their enantioselective synthesis involves a chiral phosphoric acid-catalyzed domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[17][18] This reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols proceeds via an unprecedented asymmetric aza-benzilic ester rearrangement to afford C3-substituted morpholinones.[17][18]

Conclusion and Future Outlook

The field of enantioselective synthesis of morpholine derivatives has witnessed significant progress, with the development of highly efficient and selective catalytic methods. Asymmetric hydrogenation, tandem catalysis, and organocatalysis now provide reliable access to a wide range of enantiomerically pure morpholines and their derivatives.

Future research in this area will likely focus on:

  • Expanding Substrate Scope: Developing catalysts and methods that can accommodate an even broader range of functional groups and substitution patterns.

  • Developing Novel Catalytic Systems: Discovering new catalysts with improved activity, selectivity, and stability.

  • Greener Synthetic Routes: Designing more sustainable and environmentally friendly synthetic processes.

  • Application in Complex Molecule Synthesis: Utilizing these methods for the efficient synthesis of complex, biologically active natural products and drug candidates containing the morpholine scaffold.

The continued innovation in this field will undoubtedly facilitate the discovery and development of new and improved morpholine-containing therapeutics.

References

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-Methyl-2-morpholin-2-yl-acetate-hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(morpholin-2-yl)acetate hydrochloride (C₇H₁₄ClNO₃). As a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system, a thorough understanding of its structural and spectroscopic properties is paramount for researchers and drug development professionals.[1] This document details the theoretical and experimental data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section provides an in-depth analysis of the spectral data, elucidating the key structural features of the molecule. Furthermore, this guide outlines the standard protocols for sample preparation and data acquisition, ensuring reproducibility and accuracy in experimental results.

Introduction

This compound is a chiral organic compound featuring a morpholine ring attached to a methyl acetate group.[2] Its molecular structure makes it a valuable building block in medicinal chemistry for the development of enantiomerically pure drugs, including peptidomimetics and enzyme inhibitors.[1] The hydrochloride salt form enhances the compound's stability and solubility, which are critical properties for pharmaceutical applications.

The precise characterization of this molecule is essential for quality control, reaction monitoring, and understanding its interactions with biological targets. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide serves as a practical reference for scientists working with this compound, offering a detailed interpretation of its spectroscopic signatures.

Molecular Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₄ClNO₃[1]

  • Molecular Weight: 195.64 g/mol [1]

  • CAS Number: 2845095-54-5[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.70s3H-OCH₃
~3.0-4.0m7HMorpholine ring protons
~2.80d2H-CH₂-COO
~9.0-10.0br s1H-NH₂⁺-

Note: Predicted chemical shifts can vary based on the solvent and experimental conditions. The Human Metabolome Database provides predicted ¹H NMR spectra for morpholine, which can serve as a reference for the morpholine ring protons.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) as ¹³C has a much lower natural abundance than ¹H.

  • Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 or more scans are typically required.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak.

Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~170C=O (ester)
~65-70-O-CH₂- (morpholine)
~52-OCH₃
~40-50-N-CH₂- (morpholine)
~40-CH₂-COO
~55-CH- (morpholine)

Note: These are approximate chemical shifts. Actual values may differ. The Human Metabolome Database and other sources provide experimental ¹³C NMR data for similar acetate compounds which can be used for comparison.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3400-3200Strong, BroadN-H stretch (amine salt)
3000-2850MediumC-H stretch (aliphatic)
1750-1735StrongC=O stretch (ester)
1250-1000StrongC-O stretch (ester and ether)

The presence of a strong, broad peak in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretch in the protonated amine, confirming the hydrochloride salt form.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL range).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Acquisition Parameters (ESI):

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Predicted Mass Spectrometry Data

PubChemLite provides predicted collision cross-section values for various adducts of the parent compound, Methyl 2-(morpholin-2-yl)acetate.[5]

Adductm/z
[M+H]⁺160.09682
[M+Na]⁺182.07876
[M-H]⁻158.08226

M refers to the free base form of the molecule (C₇H₁₃NO₃). The observation of a peak at m/z 160.09682 in the positive ion mode ESI-MS would correspond to the protonated parent molecule.

Below is a diagram illustrating a potential fragmentation pathway.

Fragmentation_Pathway parent [M+H]⁺ m/z = 160 frag1 Loss of CH₃OH [M+H - CH₃OH]⁺ m/z = 128 parent->frag1 - CH₃OH frag2 Loss of CO [M+H - CH₃OH - CO]⁺ m/z = 100 frag1->frag2 - CO

Caption: A simplified potential fragmentation pathway for Methyl 2-(morpholin-2-yl)acetate.

Synthesis and Related Derivatives

The synthesis of Methyl 2-(morpholin-2-yl)acetate typically involves the nucleophilic substitution reaction between morpholine and methyl chloroacetate.[2] Several methods, including continuous flow processes and the use of microreactor systems, have been developed to improve the efficiency and yield of this reaction.[2]

The study of related morpholine derivatives is also valuable for understanding the spectroscopic properties of the title compound. Research on the synthesis and characterization of various new morpholine derivatives provides a basis for comparing and interpreting spectral data.[6][7][8] For instance, the FT-IR and NMR analyses of these derivatives help in assigning characteristic peaks and understanding the influence of different substituents on the morpholine ring.[6][7]

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this important pharmaceutical intermediate. A thorough understanding of these spectroscopic features is crucial for ensuring the quality and purity of the compound in research and drug development settings.

References

Core Topic: Safety and Handling of Methyl 2-(morpholin-2-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for Methyl 2-(morpholin-2-yl)acetate hydrochloride. As a specialized chemical intermediate, particularly valuable in the synthesis of chiral pharmaceutical compounds and bioactive molecules, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Section 1: Compound Identification and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of morpholin-2-yl-acetic acid.[1] Its structure, featuring a chiral morpholine ring, makes it a key building block in medicinal chemistry for creating enantiomerically pure drugs, especially those targeting neurological disorders.[1][2] The hydrochloride form enhances the compound's stability and solubility, making it suitable for various synthetic applications.[1]

Chemical Structure

RiskAssessment A Step 1: Identify Hazards (Review SDS, GHS Data for Isomers, Parent Compound - Morpholine) B Step 2: Assess Risks (Evaluate Quantity, Frequency of Use, Potential for Aerosolization) A->B Analyze C Step 3: Implement Controls (Hierarchy of Controls: Engineering, Administrative, PPE) B->C Mitigate D Step 4: Develop Procedures (SOP for Handling, Storage, Spill Response, Waste Disposal) C->D Document E Step 5: Review and Refine (Periodically review procedures and after any incident) D->E Monitor E->A Feedback Loop EmergencyResponse cluster_exposure First Aid Response cluster_spill Spill Cleanup Start Incident Occurs (Spill or Exposure) A Assess Situation (Is it safe to respond?) Start->A B Evacuate Area (If spill is large or unmanageable) A->B Unsafe D Personal Exposure A->D Exposure E Small Spill A->E Spill C Alert Personnel (Inform lab supervisor & EHS) B->C D1 Skin Contact: Remove contaminated clothing. Wash area with soap & water for 15 mins. D->D1 D2 Eye Contact: Immediately flush with water for 15 mins, lifting eyelids. D->D2 D3 Inhalation: Move to fresh air. D->D3 E1 Wear appropriate PPE (Gloves, Goggles, Lab Coat) E->E1 D4 Seek Immediate Medical Attention D1->D4 D2->D4 D3->D4 E2 Cover spill with inert absorbent material (e.g., vermiculite, sand) E1->E2 E3 Collect material with non-sparking tools into a sealed container for disposal. E2->E3 E4 Decontaminate area E3->E4 E4->C

References

Methodological & Application

The Strategic Application of Methyl 2-(morpholin-2-yl)acetate Hydrochloride in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Unique Role of a Versatile Building Block

In the landscape of contemporary drug discovery, the morpholine moiety stands out as a "privileged scaffold." Its prevalence in a multitude of approved drugs and clinical candidates is a testament to its favorable physicochemical and pharmacokinetic properties.[1] The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a versatile three-dimensional structure for optimal interaction with biological targets.[2] Within the diverse toolkit of morpholine-containing building blocks, Methyl 2-(morpholin-2-yl)acetate hydrochloride emerges as a particularly valuable synthon for the medicinal chemist. Its bifunctional nature, possessing both a secondary amine within the morpholine ring and a methyl ester, allows for sequential and regioselective elaboration, making it an ideal starting point for the construction of complex bioactive molecules.

This guide provides a comprehensive overview of the applications and synthetic protocols associated with this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, explore its utility in the synthesis of key therapeutic agent classes, and provide detailed, field-proven protocols for its incorporation into novel molecular frameworks.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. This compound is a white crystalline powder with good solubility and stability, making it amenable to a variety of reaction conditions.[3]

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[4]
Molecular Weight 195.64 g/mol [4]
CAS Number 2845095-54-5 (for the (R)-enantiomer hydrochloride)[4]
Appearance White crystalline powder[3]
Melting Point 177-181 °C[3]
Storage Conditions 2-8°C, Sealed, Inert Gas[4]

The hydrochloride salt form enhances the compound's stability and handling properties. For synthetic transformations involving the secondary amine, a deprotonation step with a suitable base is typically required. The chiral nature of the molecule is of particular importance, as stereochemistry plays a critical role in the biological activity of many drugs.[4]

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The utility of this compound spans several key areas of medicinal chemistry, primarily driven by the advantageous properties of the morpholine scaffold.

Central Nervous System (CNS) Drug Discovery

The morpholine ring is a common feature in drugs targeting the CNS, where it can improve blood-brain barrier permeability and modulate interactions with neuronal receptors.[5] This building block is particularly valuable for the synthesis of enantiomerically pure drugs targeting neurological disorders.[4] While direct synthesis of blockbuster drugs like Aprepitant (a neurokinin-1 (NK1) receptor antagonist) or Reboxetine (a norepinephrine reuptake inhibitor) from this specific starting material is not prominently documented, its structural similarity makes it an ideal candidate for the synthesis of novel analogs and derivatives in these classes.

CNS_Drug_Scaffold Start Methyl 2-(morpholin-2-yl)acetate Hydrochloride Reaction1 Amide Coupling or N-Alkylation Start->Reaction1 Intermediate Functionalized Morpholine Intermediate Reaction1->Intermediate Target1 NK1 Receptor Antagonist Analogs (e.g., Aprepitant-like) Intermediate->Target1 Target2 Norepinephrine Reuptake Inhibitor Analogs (e.g., Reboxetine-like) Intermediate->Target2

Enzyme Inhibitors

The morpholine moiety can participate in key hydrogen bonding and hydrophobic interactions within the active sites of enzymes. This compound serves as a versatile scaffold for the construction of various enzyme inhibitors, including kinase inhibitors, which are a cornerstone of modern cancer therapy.[6] The ability to introduce diverse substituents through both the amine and ester functionalities allows for the fine-tuning of potency and selectivity. For instance, it can be envisioned as a key component in the synthesis of dual phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors.[6]

Kinase_Inhibitor_Synthesis Start Methyl 2-(morpholin-2-yl)acetate HCl Amine Ester AmideCoupling Amide Coupling (at Ester) Start:E->AmideCoupling NAlkylation N-Alkylation (at Amine) Start:N->NAlkylation Intermediate1 Amide-Functionalized Morpholine AmideCoupling->Intermediate1 Intermediate2 N-Substituted Morpholine NAlkylation->Intermediate2 FinalProduct Kinase Inhibitor (e.g., PI3K/mTOR) Intermediate1->FinalProduct Intermediate2->FinalProduct

Peptidomimetics

The constrained cyclic structure of the morpholine ring makes it an excellent scaffold for the design of peptidomimetics. By replacing flexible peptide backbones with more rigid structures, researchers can develop compounds with improved metabolic stability and oral bioavailability. The chiral center and the ability to introduce side chains via the acetate group make this compound a valuable starting point for mimicking specific amino acid residues.

Detailed Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the two most common and critical transformations involving this compound.

Protocol 1: Amide Bond Formation via Coupling with a Primary Amine

This protocol describes a standard procedure for the coupling of the methyl ester with a primary amine to form an amide, a fundamental reaction in medicinal chemistry.[7]

Rationale: The conversion of the methyl ester to an amide is a key step in elaborating the structure of the building block. This reaction is typically mediated by a coupling agent that activates the carboxylic acid (formed in situ via hydrolysis or used directly if starting from the corresponding acid) to facilitate nucleophilic attack by the amine. The choice of coupling agent and base is crucial to ensure high yields and minimize side reactions.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride and deprotonate the secondary amine.

  • Add the primary amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: N-Alkylation of the Morpholine Ring

This protocol details the alkylation of the secondary amine of the morpholine ring, a common strategy to introduce further diversity into the molecule.[8]

Rationale: N-alkylation of the morpholine nitrogen is a straightforward way to append various substituents, which can significantly impact the biological activity and pharmacokinetic properties of the final compound. The choice of a suitable base is critical to deprotonate the secondary amine, allowing it to act as a nucleophile.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to 50-60°C for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Experimental_Workflow cluster_protocol1 Protocol 1: Amide Coupling cluster_protocol2 Protocol 2: N-Alkylation P1_Start Start with Methyl 2-(morpholin-2-yl)acetate HCl P1_Step1 Neutralize & Deprotonate (DIPEA in DCM) P1_Start->P1_Step1 P1_Step2 Add Amine, HOBt, EDC P1_Step1->P1_Step2 P1_Step3 React & Monitor (TLC) P1_Step2->P1_Step3 P1_Step4 Work-up & Purify P1_Step3->P1_Step4 P2_Start Start with Methyl 2-(morpholin-2-yl)acetate HCl P2_Step1 Add K₂CO₃ & Alkyl Halide in MeCN P2_Start->P2_Step1 P2_Step2 React & Monitor (TLC) P2_Step1->P2_Step2 P2_Step3 Filter & Concentrate P2_Step2->P2_Step3 P2_Step4 Work-up & Purify P2_Step3->P2_Step4

Conclusion: A Strategic Asset in Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic asset in the medicinal chemist's arsenal. Its inherent structural features and bifunctional reactivity provide a streamlined and versatile entry point to a wide array of complex molecular architectures with therapeutic potential. By understanding its properties and mastering the key synthetic transformations, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics for a range of diseases.

References

Application Notes and Protocols: Methyl 2-(morpholin-2-yl)acetate Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(morpholin-2-yl)acetate hydrochloride, a key chiral intermediate in contemporary pharmaceutical development. We will delve into its chemical properties, stereoselective synthesis, and critical applications, with a particular focus on its role in the synthesis of selective norepinephrine reuptake inhibitors (NRIs). Detailed, field-proven protocols for its synthesis, purification, and analytical characterization are presented to support researchers, scientists, and drug development professionals in leveraging this versatile building block.

Introduction: The Strategic Importance of Chiral Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Its unique physicochemical properties, including aqueous solubility and metabolic stability, make it a desirable feature in drug candidates.[1] When functionalized with a chiral center, as in Methyl 2-(morpholin-2-yl)acetate, it becomes a powerful tool for creating stereochemically pure active pharmaceutical ingredients (APIs). This is of paramount importance as the biological activity of a drug is often confined to a single enantiomer.[2]

This compound, by virtue of its chiral morpholine core and reactive ester functionality, serves as a crucial intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system.[3][4] The hydrochloride salt form enhances its stability and handling properties, making it suitable for use in multi-step synthetic campaigns.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃PubChem
Molecular Weight 195.64 g/mol PubChem
Appearance White to off-white crystalline solid[5]
Solubility Soluble in water and polar organic solvents[4]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[6]

Safety and Handling:

This compound is a morpholine derivative and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not universally available, the safety profile of morpholine and its derivatives provides essential guidance.[5][6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and eye protection (safety glasses or goggles).[5][7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[8]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5][8]

Application in Pharmaceutical Synthesis: A Case Study in the Synthesis of Viloxazine

A prominent application of chiral 2-substituted morpholine intermediates is in the synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of attention-deficit/hyperactivity disorder (ADHD).[9][10] The following section outlines a synthetic approach to a key precursor of Viloxazine, demonstrating the utility of this compound.

Retrosynthetic Analysis of Viloxazine

The synthesis of Viloxazine highlights the strategic importance of a pre-formed, enantiopure morpholine core.

G Viloxazine Viloxazine Intermediate_A 2-((2-ethoxyphenoxy)methyl)morpholine Viloxazine->Intermediate_A Final Product Intermediate_B (S)-Methyl 2-(morpholin-2-yl)acetate Intermediate_A->Intermediate_B Reduction & Etherification Starting_Material Chiral Starting Material Intermediate_B->Starting_Material Enantioselective Synthesis

Caption: Retrosynthetic analysis of Viloxazine.

Enantioselective Synthesis of (S)-Methyl 2-(morpholin-2-yl)acetate Hydrochloride

Achieving high enantiomeric purity is critical. While multiple strategies exist for the synthesis of chiral morpholines, a robust method involves the use of a chiral auxiliary or an asymmetric catalytic reaction. The following protocol is a representative, literature-informed approach.[3][11][12]

Protocol: Enantioselective Synthesis

Materials:

  • Commercially available chiral starting material (e.g., a protected amino alcohol)

  • Appropriate reagents for cyclization and functional group manipulation

  • Solvents (e.g., Dichloromethane, Methanol)

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Procedure:

  • Step 1: Synthesis of a Chiral N-protected Morpholin-2-one:

    • Causality: This step establishes the chiral center and the core morpholine ring structure. The choice of protecting group is crucial for directing the reaction and for its subsequent removal.

    • Dissolve the chiral starting material in a suitable solvent under an inert atmosphere.

    • Add the appropriate reagents for the cyclization reaction. The specific reagents and conditions will depend on the chosen synthetic route.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

  • Step 2: Reduction of the Lactam and Esterification:

    • Causality: The morpholinone is reduced to the corresponding morpholine. Subsequent esterification introduces the methyl acetate moiety.

    • Reduce the N-protected morpholin-2-one using a suitable reducing agent (e.g., Lithium aluminum hydride).

    • Protect the resulting secondary amine if necessary.

    • Perform an esterification reaction to introduce the methyl acetate group.

    • Purify the resulting intermediate.

  • Step 3: Deprotection and Salt Formation:

    • Causality: Removal of the protecting group yields the free base, which is then converted to the stable hydrochloride salt.

    • Remove the protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group).

    • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether).

    • Add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.

    • Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable in pharmaceutical development. The following protocols provide a framework for confirming the identity, purity, and stereochemical integrity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[1][13]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect characteristic signals for the morpholine ring protons, the methylene group adjacent to the ester, and the methyl ester protons. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity and enantiomeric excess of the product.[14][15][16][17]

Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Utilize a chiral stationary phase (CSP) column suitable for the separation of amine-containing enantiomers (e.g., a polysaccharide-based column).

  • Mobile Phase: A typical mobile phase for chiral separations on a polysaccharide-based column could be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.[18][19][20][21][22]

Protocol: Mass Spectrometry Analysis

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.

  • Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. Expect to observe the [M+H]⁺ ion for the free base.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data. The fragmentation pattern will be characteristic of the morpholine ring and the acetate side chain, providing further structural confirmation.

Conclusion

This compound is a valuable and versatile chiral intermediate in pharmaceutical synthesis. Its strategic use enables the efficient and stereocontrolled synthesis of complex APIs, particularly those targeting the central nervous system. The protocols and application notes provided in this guide are intended to empower researchers and developers to effectively utilize this important building block in their drug discovery and development programs. Adherence to rigorous synthetic and analytical methodologies, coupled with a strong understanding of safety and handling procedures, will ensure the successful application of this key intermediate.

References

Application Notes and Protocols for Methyl 2-(morpholin-2-yl)acetate hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Morpholine Scaffold

Methyl 2-(morpholin-2-yl)acetate hydrochloride is a valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structural motif, featuring a morpholine ring substituted with a methyl acetate group, provides a synthetically tractable handle for the introduction of diverse functionalities. The morpholine core is a privileged scaffold in numerous FDA-approved drugs, valued for its favorable physicochemical properties which can enhance aqueous solubility and metabolic stability.[1] This guide provides detailed protocols for the strategic utilization of this compound in key synthetic transformations, including N-alkylation, N-acylation, and reductive amination, thereby enabling researchers to harness its full potential in the synthesis of novel bioactive molecules. The hydrochloride salt form enhances the compound's stability and shelf-life, though it necessitates a neutralization step in most reaction protocols, a critical detail that will be addressed herein.

Chemical and Physical Properties

A thorough understanding of the substrate's properties is paramount for successful reaction design and execution.

PropertyValueReference
Molecular Formula C₇H₁₄ClNO₃[1]
Molecular Weight 195.64 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 177-181 °C[1]
Storage Conditions Store at 0-8 °C[1]

Core Applications in Synthetic Chemistry

This compound serves as a cornerstone for the synthesis of a wide array of complex molecules. Its application spans across the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1] The secondary amine within the morpholine ring is the primary site of reactivity, allowing for facile elaboration through several key reaction classes.

logical_relationships cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Product Scaffolds start Methyl 2-(morpholin-2-yl)acetate hydrochloride N_Alkylation N-Alkylation start->N_Alkylation Electrophile (R-X) Base N_Acylation N-Acylation start->N_Acylation Acylating Agent (RCOCl) Base Reductive_Amination Reductive Amination start->Reductive_Amination Aldehyde/Ketone Reducing Agent prod1 N-Alkyl Morpholine Derivatives N_Alkylation->prod1 prod2 N-Acyl Morpholine Derivatives N_Acylation->prod2 prod3 N-Substituted Morpholine Derivatives Reductive_Amination->prod3

Caption: Key synthetic pathways using the target compound.

Protocol 1: N-Alkylation of Methyl 2-(morpholin-2-yl)acetate

Objective: To introduce an alkyl group onto the nitrogen atom of the morpholine ring via nucleophilic substitution. This protocol details the N-benzylation as a representative example.

Rationale: The secondary amine of the morpholine is a nucleophile that can react with alkyl halides. The hydrochloride salt must first be neutralized to the free amine to enable this reactivity. A non-nucleophilic organic base, such as triethylamine, is employed for this in-situ neutralization. The choice of solvent is critical; a polar aprotic solvent like dichloromethane (DCM) is suitable for dissolving the starting materials and facilitating the reaction without interfering.

Experimental Workflow: N-Benzylation

Caption: Workflow for the N-benzylation reaction.

Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.11 mmol).

  • Solvent and Base Addition: Add dichloromethane (DCM, 20 mL) to the flask, followed by the dropwise addition of triethylamine (1.5 mL, 10.7 mmol, 2.1 eq.) at room temperature. Stir the resulting suspension for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (0.67 mL, 5.62 mmol, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1). The reaction is typically complete within 4-6 hours.

  • Aqueous Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).[2][3] Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Drying: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl methyl 2-(morpholin-2-yl)acetate. The addition of a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape and recovery for morpholine-containing compounds.[4]

Safety Precautions:
  • Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7][8]

  • Dichloromethane is a suspected carcinogen. All handling should be performed in a fume hood.[9][10]

  • Triethylamine is flammable and corrosive. Handle with care in a well-ventilated area.[11][12][13][14][15]

Protocol 2: N-Acylation of Methyl 2-(morpholin-2-yl)acetate

Objective: To introduce an acyl group onto the nitrogen atom of the morpholine ring, forming an amide linkage. This protocol details N-acetylation as a representative example.

Rationale: Similar to N-alkylation, N-acylation requires the free amine form of the starting material. Triethylamine is again used to neutralize the hydrochloride salt. Acetyl chloride is a highly reactive acylating agent that readily reacts with the nucleophilic morpholine nitrogen. The reaction is typically fast and exothermic, and therefore, the addition of acetyl chloride is performed at a reduced temperature (0 °C) to control the reaction rate and minimize side reactions.

Experimental Workflow: N-Acetylation

Caption: Workflow for the N-acetylation reaction.

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.11 mmol) in dichloromethane (20 mL).

  • Cooling and Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.5 mL, 10.7 mmol, 2.1 eq.) dropwise to the stirred solution.

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (0.40 mL, 5.62 mmol, 1.1 eq.) dropwise. A white precipitate of triethylamine hydrochloride will form.

  • Reaction and Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extraction and Drying: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-acetyl methyl 2-(morpholin-2-yl)acetate.

Safety Precautions:
  • Acetyl chloride is highly flammable, corrosive, and reacts violently with water.[1][16][17][18][19] It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.

  • The reaction is exothermic; therefore, slow addition of the reagent at a reduced temperature is crucial.

Protocol 3: Reductive Amination

Objective: To form a new carbon-nitrogen bond by reacting the morpholine nitrogen with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Rationale: Reductive amination is a powerful tool for the synthesis of complex amines. The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation as it is less reactive towards the carbonyl starting material than other hydride reagents.

Step-by-Step Protocol:
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 g, 5.11 mmol), the desired aldehyde or ketone (5.11 mmol, 1.0 eq.), and dichloromethane (25 mL).

  • Base Addition: Add triethylamine (0.78 mL, 5.62 mmol, 1.1 eq.) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.62 g, 7.67 mmol, 1.5 eq.) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Aqueous Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction and Drying: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety Precautions:
  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids. Handle in a dry environment and wear appropriate PPE.[20][21][22][23][24]

  • The quenching step should be performed slowly and carefully to control any gas evolution.

Characterization Data

The successful synthesis of the N-substituted derivatives can be confirmed by standard analytical techniques.

DerivativeExpected ¹H NMR Signals (indicative)Expected Mass Spec (m/z)
N-Benzyl derivative Singlet for benzylic CH₂ (~3.6 ppm), Multiplets for aromatic protons (7.2-7.4 ppm)[M+H]⁺ corresponding to C₁₄H₁₉NO₃
N-Acetyl derivative Singlet for acetyl CH₃ (~2.1 ppm)[M+H]⁺ corresponding to C₉H₁₅NO₄

Note: Actual chemical shifts may vary depending on the solvent and other factors.

Conclusion

This compound is a synthetically versatile building block that provides a reliable entry point for the synthesis of a diverse range of N-substituted morpholine derivatives. The protocols outlined in this guide for N-alkylation, N-acylation, and reductive amination are robust and can be adapted for a variety of substrates. Careful attention to the reaction conditions, particularly the initial neutralization of the hydrochloride salt, and adherence to the safety precautions are essential for successful and safe execution. The application of these methods will undoubtedly facilitate the discovery and development of novel chemical entities in pharmaceutical and materials science research.

References

Application Notes and Protocols for the Derivatization of Methyl 2-(morpholin-2-yl)acetate Hydrochloride for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Element in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of approved and experimental drugs.[1][2] Its prevalence stems from a unique combination of advantageous physicochemical and biological properties. The morpholine moiety often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile to drug candidates.[3][4] Furthermore, the morpholine ring is not merely a passive carrier; its oxygen atom can act as a hydrogen bond acceptor, and the overall ring conformation can play a crucial role in the pharmacophore, influencing binding affinity to biological targets.[5][6]

Methyl 2-(morpholin-2-yl)acetate is a versatile building block for the synthesis of novel therapeutic agents. Its structure presents two primary points for chemical modification: the secondary amine of the morpholine ring and the methyl ester. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in establishing Structure-Activity Relationships (SAR). Understanding how different functional groups at these positions influence biological activity is paramount for optimizing lead compounds and developing potent and selective drug candidates.

This document provides a detailed guide for the derivatization of Methyl 2-(morpholin-2-yl)acetate hydrochloride, offering a strategic approach and step-by-step protocols for the synthesis of diverse libraries of compounds for SAR studies.

Strategic Considerations for Derivatization

The derivatization strategy for Methyl 2-(morpholin-2-yl)acetate should be guided by the specific goals of the SAR study. The two main handles for modification, the secondary amine and the methyl ester, allow for the introduction of a wide array of functionalities to probe different aspects of molecular recognition and physicochemical properties.

  • N-Functionalization of the Morpholine Ring: The secondary amine is a nucleophilic center that can be readily modified through various reactions.

    • N-Acylation: Introduces amide functionalities, which can act as hydrogen bond donors and acceptors, and allows for the exploration of a wide range of substituents (aliphatic, aromatic, heterocyclic).

    • N-Alkylation and N-Arylation: Modifies the steric bulk and electronic properties around the nitrogen atom, which can be critical for receptor binding and selectivity.

    • Reductive Amination: A powerful method for introducing diverse alkyl groups, including those with additional functional groups.

    • Sulfonylation: Introduces sulfonamides, which are known to be important functional groups in many drugs, acting as hydrogen bond donors and having a distinct geometric arrangement.

    • Urea and Thiourea Formation: Creates derivatives with potent hydrogen bonding capabilities, often seen in enzyme inhibitors.

  • Modification of the Ester Group: The methyl ester can be converted into other functional groups, primarily amides.

    • Amide Formation: Direct reaction with primary or secondary amines introduces a diverse range of substituents at this position, allowing for the exploration of interactions in different binding pockets.

  • Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction (U-4CR) offer a highly efficient way to generate complex and diverse libraries of compounds from simple starting materials in a single step, using the amine functionality of the morpholine ring as one of the components.[7][8]

Experimental Protocols

Important Note on the Starting Material: The protocols below are designed for this compound. The hydrochloride salt needs to be neutralized to the free amine before most of the N-functionalization reactions. This is typically achieved by treating the salt with a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate or potassium carbonate, in an appropriate solvent.

Protocol 1: General Procedure for N-Acylation

This protocol describes the reaction of the free amine of Methyl 2-(morpholin-2-yl)acetate with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Free Amine Generation: To a solution of this compound (1.0 eq) in anhydrous DCM, add TEA or DIPEA (1.1 - 1.5 eq) dropwise at 0 °C. Stir the mixture for 15-30 minutes at 0 °C.

  • Acylation: To the above mixture, add a solution of the acyl chloride (1.05 eq) in anhydrous DCM dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Protocol 2: N-Reductive Amination

This protocol outlines the reaction of the free amine with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Free Amine Generation: Suspend this compound (1.0 eq) in DCE or DCM and add TEA or DIPEA (1.1 - 1.5 eq). Stir for 15-30 minutes.

  • Imine Formation: Add the aldehyde or ketone (1.1 eq) to the mixture and stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Amide Formation from the Methyl Ester

This protocol describes the direct amidation of the methyl ester with a primary amine. This reaction may require elevated temperatures.

Materials:

  • This compound (or the corresponding N-protected derivative)

  • Primary amine

  • Methanol or a high-boiling point solvent like DMSO or NMP

  • Sealed reaction vessel (if heating above the solvent's boiling point)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) and the primary amine (2.0 - 5.0 eq) in methanol or another suitable solvent. Note: If starting with the hydrochloride salt, the excess amine will also act as the base. If using an N-protected starting material, a non-nucleophilic base might be needed.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by silica gel column chromatography or preparative HPLC.

Protocol 4: Synthesis of N-Carbamoyl and N-Thiocarbamoyl Derivatives

This protocol details the formation of ureas and thioureas by reacting the free amine with an isocyanate or isothiocyanate.

Materials:

  • This compound

  • Isocyanate or Isothiocyanate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Free Amine Generation: Generate the free amine from the hydrochloride salt as described in Protocol 1, step 1.

  • Urea/Thiourea Formation: To the solution of the free amine, add the isocyanate or isothiocyanate (1.0 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water or saturated aqueous sodium bicarbonate solution. Extract the product with DCM or ethyl acetate.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or silica gel column chromatography.

Protocol 5: Ugi Four-Component Reaction (U-4CR)

This protocol provides a general procedure for a one-pot synthesis of a diverse library of bis-amides using the free amine of Methyl 2-(morpholin-2-yl)acetate as the amine component.[7][8]

Materials:

  • This compound

  • Aldehyde or Ketone

  • Carboxylic acid

  • Isocyanide

  • Methanol or Trifluoroethanol (TFE)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and a carboxylic acid (1.0 eq) in methanol or TFE, add the aldehyde or ketone (1.0 eq).

  • Addition of Isocyanide: After stirring for 10-15 minutes, add the isocyanide (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography or preparative HPLC to isolate the desired Ugi product.

Data Presentation and Characterization

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure of the molecule.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) for reaction monitoring and high-resolution (HRMS) for accurate mass determination.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compounds.

The following table provides a template for summarizing the characterization data for a library of synthesized derivatives.

Table 1: Characterization Data for Derivatized Methyl 2-(morpholin-2-yl)acetate Analogs

Compound IDR¹ (N-substituent)R² (Amide substituent)Molecular FormulaCalculated Mass (Da)Observed Mass (HRMS, [M+H]⁺)¹H NMR (Key signals, ppm)Purity (HPLC, %)
SM-01 HOCH₃C₇H₁₃NO₃159.0895160.0968->98
DA-01 -COCH₃OCH₃C₉H₁₅NO₄201.1001202.1074~2.1 (s, 3H)>95
DA-02 -CH₂PhOCH₃C₁₄H₁₉NO₃249.1365250.1438~7.3 (m, 5H), ~3.6 (s, 2H)>95
DA-03 H-NHCH₂CH₃C₈H₁₆N₂O₂172.1212173.1285~3.3 (q, 2H), ~1.1 (t, 3H)>95
DA-04 -CONHPhOCH₃C₁₄H₁₈N₂O₄278.1267279.1340~8.5 (s, 1H), ~7.1-7.5 (m, 5H)>95

Visualization of Derivatization Strategies

The following diagrams illustrate the key derivatization workflows described in this application note.

Derivatization_Workflow cluster_N_Func N-Functionalization cluster_Ester_Func Ester Modification cluster_MCR Multicomponent Reaction SM Methyl 2-(morpholin-2-yl)acetate Hydrochloride FreeAmine Free Amine SM->FreeAmine Base Amide Amide Formation (R'-NH2) SM->Amide NAcyl N-Acylation (R-COCl) FreeAmine->NAcyl NAlkyl N-Alkylation (R-CHO, NaBH(OAc)3) FreeAmine->NAlkyl NSulfonyl N-Sulfonylation (R-SO2Cl) FreeAmine->NSulfonyl NUrea N-Urea/Thiourea (R-NCO/NCS) FreeAmine->NUrea Ugi Ugi-4CR (R'-CHO, R''-COOH, R'''-NC) FreeAmine->Ugi

Caption: General derivatization workflow for Methyl 2-(morpholin-2-yl)acetate.

SAR_Logic Core Morpholine Acetate Core N_Func N-Substituent (R¹) Core->N_Func Ester_Func Ester/Amide Substituent (R²) Core->Ester_Func Properties Physicochemical Properties (Solubility, Lipophilicity, pKa) N_Func->Properties Ester_Func->Properties Activity Biological Activity (Potency, Selectivity) Properties->Activity SAR Structure-Activity Relationship (SAR) Activity->SAR

Caption: Logical relationship for establishing SAR from derivatized compounds.

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the derivatization of this compound for the purpose of conducting detailed SAR studies. By systematically modifying the secondary amine and methyl ester functionalities, researchers can generate diverse libraries of novel compounds. The subsequent evaluation of these compounds for their biological activity will furnish crucial data for the identification of key structural features required for potency and selectivity, thereby accelerating the drug discovery and development process.

References

The Strategic Deployment of Methyl 2-(morpholin-2-yl)acetate hydrochloride in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Methyl 2-(morpholin-2-yl)acetate hydrochloride as a high-value fragment for use in Fragment-Based Drug Discovery (FBDD). Tailored for researchers, medicinal chemists, and drug development professionals, these notes elucidate the scientific rationale for its inclusion in fragment libraries and provide detailed, field-proven protocols for its application in primary screening and hit validation.

Introduction: The Power of Fragments and the Privileged Morpholine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight compounds (typically < 300 Da), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[3][4] These initial, weakly binding fragments serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.

Within the vast landscape of chemical fragments, saturated heterocycles are of particular importance, and the morpholine ring stands out as a "privileged" scaffold in medicinal chemistry.[5] Its prevalence in numerous approved drugs is a testament to its advantageous physicochemical and metabolic properties.[5] The morpholine moiety often imparts favorable characteristics such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[5]

This compound is a prime example of a morpholine-containing fragment that embodies the key principles of FBDD. Its structural and chemical attributes make it an invaluable tool for probing the binding sites of a wide range of biological targets.

Physicochemical Profile and "Rule of Three" Compliance

The selection of fragments for a screening library is a critical step in any FBDD campaign. The "Rule of Three" (Ro3) provides a set of guidelines for identifying compounds with favorable properties for fragment screening.[4] Let's analyze this compound in this context.

PropertyValue (Hydrochloride Salt)"Rule of Three" GuidelineCompliance
Molecular Weight 195.64 g/mol < 300 DaYes
cLogP -0.7 (for free base)≤ 3Yes
Hydrogen Bond Donors 1 (amine)≤ 3Yes
Hydrogen Bond Acceptors 4 (2 ether oxygens, 2 ester oxygens)≤ 3No
Rotatable Bonds 3≤ 3Yes

Note: The cLogP value is for the free base, Methyl 2-(morpholin-2-yl)acetate.

While this compound slightly exceeds the guideline for hydrogen bond acceptors, its other properties align well with the Ro3. Its low molecular weight and high polarity (indicated by the negative cLogP) contribute to excellent aqueous solubility, a crucial factor for biophysical screening assays. The presence of both hydrogen bond donors and acceptors within a compact framework provides multiple opportunities for forming key interactions with a protein target. The ester functionality also presents a synthetically tractable handle for future fragment elaboration.

Strategic Application in FBDD Screening Cascades

The journey from a fragment library to a validated hit involves a multi-step screening and validation process. This compound is well-suited for a variety of biophysical techniques commonly employed in FBDD.

Experimental Workflow for Fragment Screening

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Generation Fragment Library Fragment Library NMR_Screening NMR Spectroscopy (Ligand-Observed) Fragment Library->NMR_Screening High Concentration Screen SPR_Screening Surface Plasmon Resonance (SPR) Fragment Library->SPR_Screening High Throughput Screen Dose_Response Dose-Response & Affinity Determination NMR_Screening->Dose_Response Identified Hits SPR_Screening->Dose_Response Confirmed Hits X-ray X-ray Crystallography Dose_Response->X-ray Validated Hits SBDD Structure-Based Drug Design X-ray->SBDD Structural Data

Caption: A typical workflow for fragment-based drug discovery.

Primary Screening: Identifying Initial Hits

The initial goal is to rapidly identify fragments that bind to the target protein. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are powerful techniques for this purpose.

NMR is a highly sensitive method for detecting the weak interactions characteristic of fragment binding. Ligand-observed methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for primary screening.

Principle: These experiments detect the transfer of magnetization from the protein to a bound ligand. Only compounds that bind to the protein will show a signal, providing a direct indication of interaction.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 100 mM in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, with 150 mM NaCl).

    • Prepare a stock solution of the target protein at a concentration of 10-50 µM in the same deuterated buffer.

    • Create a cocktail of 5-10 fragments, including this compound, with each fragment at a final concentration of 200-500 µM. The final protein concentration should be around 5-10 µM.

  • NMR Data Acquisition:

    • Acquire a reference 1D proton NMR spectrum of the fragment cocktail without the protein.

    • Acquire STD and WaterLOGSY spectra of the fragment cocktail in the presence of the target protein.

    • Use a saturation time of 2 seconds for the STD experiment.

    • Optimize the water suppression and other acquisition parameters for the specific instrument and sample.

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • In the STD spectrum, the presence of signals corresponding to this compound indicates binding.

    • In the WaterLOGSY spectrum, a change in the sign of the fragment's signals upon protein addition confirms binding.

    • Deconvolute any hit cocktails by testing each fragment individually to identify the specific binder.

Causality Behind Experimental Choices:

  • Ligand-Observed Methods: These are preferred for primary screening due to their higher throughput and lower protein consumption compared to protein-observed methods.

  • Cocktailing Fragments: This increases the screening throughput. The low concentration of each fragment minimizes the risk of non-specific interactions.

  • Deuterated Buffer: This is essential to minimize the solvent signal in the proton NMR spectrum.

SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for the real-time detection of binding events.

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Aim for an immobilization level that will provide a theoretical maximum response (Rmax) appropriate for detecting small fragments.

    • Include a reference channel with a mock immobilization to subtract non-specific binding.

  • Fragment Screening:

    • Prepare a solution of this compound at a concentration of 100-500 µM in a suitable running buffer (e.g., HBS-EP+).

    • Inject the fragment solution over the protein and reference surfaces at a constant flow rate.

    • Monitor the SPR sensorgram for a binding response. A significant increase in RUs in the protein channel compared to the reference channel indicates binding.

  • Data Analysis:

    • Subtract the reference channel signal from the protein channel signal to correct for bulk refractive index changes and non-specific binding.

    • A positive, concentration-dependent binding response is indicative of a hit.

Causality Behind Experimental Choices:

  • Reference Channel: This is crucial for distinguishing specific binding from non-specific interactions and instrumental artifacts.

  • Concentration Range: The chosen concentration range should be high enough to detect weak binding but low enough to avoid solubility issues and non-specific effects.

Hit Validation and Structural Characterization

Once a hit is identified, the next steps are to confirm the binding, determine its affinity, and elucidate the binding mode.

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.

Principle: A crystal of the target protein is soaked in a solution containing the fragment. The fragment diffuses into the crystal and binds to the protein. X-ray diffraction data is then collected to determine the three-dimensional structure of the protein-fragment complex.

Step-by-Step Protocol:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein.

    • Prepare a soaking solution containing this compound at a concentration of 1-10 mM in a cryoprotectant-containing buffer compatible with the crystal.

  • Soaking and Cryo-cooling:

    • Transfer a protein crystal to the soaking solution and incubate for a period ranging from minutes to hours.

    • After soaking, rapidly cool the crystal in liquid nitrogen to prevent ice formation.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron source.

    • Process the diffraction data and solve the structure of the protein-fragment complex using molecular replacement and refinement software.

    • Analyze the electron density maps to confirm the binding of the fragment and to identify key interactions with the protein.

Causality Behind Experimental Choices:

  • Soaking: This is a common method for introducing small molecules into protein crystals. The concentration and soaking time need to be optimized for each system.

  • Cryo-cooling: This protects the crystal from radiation damage during data collection.

Potential Binding Interactions of the Fragment

Binding_Interactions cluster_protein Protein Binding Pocket Fragment Methyl 2-(morpholin-2-yl)acetate HBD_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Fragment->HBD_Acceptor H-Bond (Amine NH) HBD_Donor H-Bond Donor (e.g., Asn, Gln) Fragment->HBD_Donor H-Bond (Carbonyl O) Hydrophobic Hydrophobic Pocket (e.g., Leu, Val) Fragment->Hydrophobic Hydrophobic Interaction (Morpholine Ring)

References

Application Note: Stereoselective Transformations of Methyl 2-(morpholin-2-yl)acetate Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Chiral substituted morpholines are particularly sought after as building blocks for enantiomerically pure pharmaceuticals.[3][4] This application note provides a detailed guide to the stereoselective reactions involving Methyl 2-(morpholin-2-yl)acetate hydrochloride, a versatile chiral synthon. We explore the principles of substrate-controlled diastereoselection and provide a comprehensive protocol for the diastereoselective alkylation of its corresponding N-protected enolate. The methodologies and insights presented herein are designed to empower researchers in the synthesis of complex, stereochemically defined molecules for drug discovery and development.

Introduction: The Strategic Value of Chiral Morpholines

Stereoisomerism is a cornerstone of modern pharmacology. The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors, meaning that different enantiomers or diastereomers can exhibit vastly different efficacy, potency, and toxicity profiles. Consequently, the ability to synthesize single, desired stereoisomers is paramount.

This compound is a key chiral building block that serves this purpose.[5][6] Its intrinsic chirality at the C2 position of the morpholine ring provides a powerful tool for directing the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled synthesis. This note focuses on leveraging this inherent stereochemistry to create new, adjacent stereocenters with high fidelity, specifically through the diastereoselective alkylation of the acetate side chain.

Physicochemical Properties and Handling

Before its use in synthesis, it is crucial to understand the properties of the starting material.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₇H₁₄ClNO₃[3]
Molecular Weight 195.64 g/mol [3]
CAS Number (R-enantiomer) 2845095-54-5[3]
CAS Number (Racemate) 1187932-65-5[6]
Form SolidN/A
Storage 2-8°C, Sealed, Inert GasN/A

Handling Consideration: The compound is supplied as a hydrochloride salt to enhance stability and shelf-life. The secondary amine is protonated, rendering it non-nucleophilic. For most organic transformations, especially those requiring a basic medium or a free amine, the salt must be neutralized to the free base form. This is typically achieved by treatment with a mild base (e.g., NaHCO₃, K₂CO₃, or a tertiary amine like triethylamine) in a suitable solvent, followed by extraction.

Core Principle: Substrate-Controlled Diastereoselection

The central strategy for using Methyl 2-(morpholin-2-yl)acetate is to exploit the existing C2 stereocenter to control the formation of a new stereocenter at the α-carbon of the acetate group. This is achieved by forming a planar enolate, which then possesses two distinct faces for electrophilic attack (a Re and a Si face). The bulky, chiral morpholine ring sterically hinders one face, forcing the incoming electrophile to approach from the less hindered side.

To maximize this directing effect, the secondary amine is typically protected with a bulky group, such as a tert-butyloxycarbonyl (Boc) group. This serves two purposes:

  • Prevents N-Alkylation: It protects the nitrogen from reacting with the electrophile.

  • Enhances Stereodirection: The bulky Boc group locks the conformation of the ring and creates a more sterically demanding environment, amplifying the facial bias of the enolate.

sub Chiral N-Boc Protected Methyl 2-(morpholin-2-yl)acetate base Base (e.g., LDA) -78°C sub->base Deprotonation enolate Planar Chiral Enolate (Two Diastereotopic Faces) base->enolate E Electrophile (E+) enolate->E Attack TS_favored Favored Transition State (Attack from less hindered face) E->TS_favored TS_disfavored Disfavored Transition State (Steric hindrance) E->TS_disfavored prod Major Diastereomer TS_favored->prod minor_prod Minor Diastereomer TS_disfavored->minor_prod

Diagram 1: Principle of Substrate-Controlled Diastereoselection.

Detailed Protocol: Diastereoselective Alkylation of (S)-Methyl 2-(morpholin-2-yl)acetate

This protocol describes a general procedure for the N-protection and subsequent diastereoselective alkylation using benzyl bromide as a model electrophile.

Materials:

  • (S)-Methyl 2-(morpholin-2-yl)acetate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Lithium diisopropylamide (LDA), 2M in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Part A: Free-Basing and N-Protection

Rationale: This step prepares the substrate by neutralizing the hydrochloride salt and installing the bulky Boc protecting group necessary for stereocontrol and preventing side reactions at the nitrogen.

  • Neutralization: Suspend (S)-Methyl 2-(morpholin-2-yl)acetate hydrochloride (1.0 eq) in DCM. Add saturated aqueous NaHCO₃ solution and stir vigorously for 30 minutes until all solid dissolves and the solution is biphasic.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the free-base oil.

  • N-Protection: Dissolve the resulting oil in anhydrous DCM (approx. 0.2 M). Add triethylamine (1.2 eq). Cool the solution to 0°C in an ice bath.

  • Add Boc₂O (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., 20-40% Ethyl Acetate in Hexanes) to yield the pure N-Boc protected substrate.

Part B: Diastereoselective Alkylation

Rationale: This core step generates the chiral enolate under cryogenic conditions to maintain its configuration, followed by reaction with an electrophile. The choice of a strong, non-nucleophilic base like LDA and low temperature (-78°C) are critical for efficient and selective enolate formation.[7]

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to -78°C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA solution (1.1 eq) via syringe to the cold THF. Stir for 10 minutes.

  • Add a solution of the N-Boc protected substrate (1.0 eq) in anhydrous THF dropwise over 20 minutes.

  • Stir the resulting solution at -78°C for 1 hour to ensure complete enolate formation. The solution will typically turn a pale yellow color.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Maintain the reaction at -78°C and stir for 2-4 hours. Monitor progress by TLC.

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78°C.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis or chiral HPLC.[8]

start Diastereomerically Enriched Alkylated Product acid Chiral Carboxylic Acid (Amide Coupling Precursor) start->acid Ester Hydrolysis (e.g., LiOH) alcohol Chiral Alcohol start->alcohol Ester Reduction (e.g., LiAlH₄) deprotected Free Secondary Amine (Further N-Functionalization) start->deprotected N-Deprotection (e.g., TFA)

References

Application Notes & Protocols for the Quantification of Methyl 2-(morpholin-2-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Methyl 2-(morpholin-2-yl)acetate hydrochloride is a versatile chemical intermediate utilized in the synthesis of various bioactive molecules and pharmaceutical agents.[1] Its unique structure, featuring a morpholine ring, makes it a valuable building block in medicinal chemistry.[1] Accurate and reliable quantification of this compound is paramount for ensuring the quality, consistency, and purity of raw materials, in-process controls, and final active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide to the analytical methods for the quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals. We will explore the rationale behind method selection, present detailed, step-by-step protocols for two robust chromatographic methods, and outline a validation strategy compliant with international regulatory standards.

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is critical for selecting and developing an appropriate analytical method.

PropertyValueSource
Chemical Name This compound[2][3]
Molecular Formula C₇H₁₄ClNO₃[1][2]
Molecular Weight 195.64 g/mol [1]
Appearance White crystalline powder[1]
Structure (Free Base) Chemical structure of Methyl 2-(morpholin-2-yl)acetate[3]
Key Features Highly polar; secondary amine; ester group; hydrochloride salt enhances water solubility.[1][4]
Predicted XlogP -0.7[5]

Rationale for Analytical Method Selection

The physicochemical profile of this compound—specifically its high polarity (XlogP -0.7) and lack of a significant UV chromophore—dictates the choice of analytical technique.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred technique for non-volatile pharmaceutical compounds. However, the high polarity of the analyte presents a challenge for traditional reversed-phase (RP) chromatography, where it may elute in the void volume with poor retention.[6][7] Therefore, specialized HPLC modes are required.

  • Gas Chromatography (GC): Due to its salt form and high polarity, the analyte is non-volatile and unsuitable for direct GC analysis.[8] While derivatization to increase volatility is possible (e.g., by targeting the secondary amine), this process adds complexity, time, and potential sources of error.[4][8]

  • Spectroscopy (UV-Vis): The absence of a strong chromophore in the molecule's structure precludes direct and sensitive quantification using UV-Vis spectrophotometry.

  • HILIC-MS/MS: A highly sensitive and specific method, ideal for trace-level analysis and complex matrices.

  • RP-HPLC with Charged Aerosol Detection (CAD): A more universal method applicable in labs without access to mass spectrometry, using a specialized column for polar analytes.

Primary Method: HILIC-MS/MS Quantification

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating very polar compounds.[6] It utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the polarity of the mobile phase.[7] Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification.

Experimental Protocol: HILIC-MS/MS

3.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters (e.g., PVDF or nylon)

3.2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System UPLC/UHPLC system (e.g., Waters ACQUITY, Agilent 1290)
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate with 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min (95% B), 1-5 min (95%→60% B), 5-6 min (60% B), 6.1-8 min (95% B)
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex, Agilent, Waters)
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition Precursor Ion (Q1): m/z 160.1; Product Ion (Q3): m/z 100.1 (Example - requires optimization)
Source Temp. 500 °C
IonSpray Voltage +5500 V

3.3. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Working Standards: Perform serial dilutions of the stock standard using 90:10 Acetonitrile:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in 50:50 Acetonitrile:Water to achieve a theoretical concentration within the calibration range, and vortex to mix.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection.[9]

Experimental Workflow: HILIC-MS/MS Analysis

HILIC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution (50:50 ACN:H2O) weigh->dissolve dilute Serial Dilution (Working Standards) filtrate Filtration (0.22 µm) dissolve->filtrate inject UHPLC Injection filtrate->inject separate HILIC Separation inject->separate detect MS/MS Detection (ESI+, MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for HILIC-MS/MS quantification.

Alternative Method: RP-HPLC with Charged Aerosol Detection (CAD)

Principle: For laboratories where LC-MS is not available, HPLC with a universal detector is a viable alternative. Charged Aerosol Detection (CAD) is a sensitive technique that generates a response proportional to the mass of any non-volatile analyte, making it ideal for compounds lacking a chromophore. This method uses a reversed-phase column specifically designed for enhanced retention of polar compounds (e.g., a polar-endcapped C18).

Experimental Protocol: RP-HPLC-CAD

4.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters

4.2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Standard HPLC or UHPLC system
Detector Charged Aerosol Detector (CAD)
Column Polar-Endcapped RP Column (e.g., Thermo Acclaim PolarAdvantage II, 4.6 x 150 mm, 3 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Mode Isocratic (e.g., 98% A, 2% B) - Requires optimization
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
CAD Settings Evaporation Temp: 35°C; Power Function: 1.0 (or as per manufacturer)

4.3. Standard and Sample Preparation

  • Stock Standard (5 mg/mL): Accurately weigh ~50 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standards: Perform serial dilutions of the stock standard using Mobile Phase A to prepare calibration standards ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve in Mobile Phase A to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

Method Validation Strategy (ICH Q2(R2))

To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[10] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.[11][12] The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[10][11]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products.[13]Peak purity analysis; No interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.[13]Correlation coefficient (R²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value, assessed via recovery studies.[13]98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements from the same sample. Assessed at two levels: Repeatability and Intermediate Precision.[13]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[14]Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[15]System suitability parameters remain within acceptance criteria.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_quant Quantitative Performance cluster_limit Sensitivity cluster_reliability Reliability & Specificity center Analytical Method Validation (ICH Q2) Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity LOD LOD center->LOD LOQ LOQ center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness Precision->Accuracy Precision->Linearity Linearity->LOQ

Caption: Core parameters for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Methyl 2-(morpholin-2-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(morpholin-2-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your synthesis and overcome common challenges. As every reaction has its nuances, this guide emphasizes the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield of Methyl 2-(morpholin-2-yl)acetate consistently low?

Answer:

Low yields in the synthesis of Methyl 2-(morpholin-2-yl)acetate, which is typically prepared by the N-alkylation of morpholine with methyl 2-haloacetate, can stem from several factors. Let's break down the common culprits and how to address them.

  • Sub-optimal Reaction Conditions: The nucleophilic substitution reaction between morpholine and methyl 2-chloroacetate is sensitive to reaction parameters.[1]

    • Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions, such as the decomposition of the starting materials or product. It is advisable to start the reaction at room temperature and gently heat if necessary, monitoring the progress by TLC or GC-MS.

    • Reaction Time: Insufficient reaction time is a common reason for low conversion. Ensure the reaction is monitored until the starting material (morpholine or the haloacetate) is consumed.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like acetonitrile or DMF are generally good choices as they can solvate the ions formed during the reaction without interfering with the nucleophile.

  • Reagent Quality and Stoichiometry:

    • Purity of Reagents: Impurities in either morpholine or methyl 2-haloacetate can lead to side reactions and lower yields. Ensure you are using reagents of high purity. The presence of water can be particularly detrimental, as it can hydrolyze the ester.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of one reagent can drive the reaction to completion. Using a small excess (1.1 to 1.2 equivalents) of the more volatile or less expensive reagent, typically the morpholine, can be beneficial. However, a large excess can complicate purification.

  • Side Reactions:

    • Dialkylation: Morpholine has two N-H protons, and while the second alkylation is generally slower due to steric hindrance and electronic effects, it can occur, especially with prolonged reaction times or high temperatures. This leads to the formation of a quaternary ammonium salt, reducing the yield of the desired secondary amine.

    • Hydrolysis of the Ester: If there is moisture in the reaction, the methyl ester can be hydrolyzed back to the carboxylic acid, particularly if the reaction is run under basic or acidic conditions for an extended period.

Optimization Strategies:

ParameterRecommendationRationale
Solvent Acetonitrile, DMF, or THFAprotic polar solvents facilitate the SN2 reaction.
Base K2CO3, NaHCO3, or TriethylamineTo neutralize the HCl formed during the reaction and prevent protonation of the morpholine starting material.
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing side reactions.
Stoichiometry 1.1 - 1.2 equivalents of MorpholineHelps to drive the reaction to completion.
Monitoring TLC or GC-MSTo determine the optimal reaction time and ensure complete conversion of the limiting reagent.

Below is a troubleshooting workflow to help diagnose and resolve low-yield issues:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am having trouble isolating and purifying the this compound salt. It's oily or won't crystallize. What should I do?

Answer:

The isolation and purification of amine hydrochloride salts can be challenging, as they can be hygroscopic or form oils.[2] Here are several factors to consider and steps to take for successful isolation:

  • Incomplete Reaction or Presence of Impurities: If the initial N-alkylation reaction is not complete, the presence of unreacted starting materials or side products can inhibit crystallization. Ensure the crude product is as pure as possible before attempting salt formation. A preliminary purification of the free amine by column chromatography or distillation may be necessary.

  • Solvent Selection for Salt Formation: The choice of solvent is critical for obtaining a crystalline hydrochloride salt.

    • Ideal Solvents: A good solvent system is one in which the free amine is soluble, but the hydrochloride salt is insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture of an alcohol (like isopropanol) and a non-polar solvent (like hexane or heptane).

    • Procedure: Dissolve the crude free amine in a minimal amount of a dry, appropriate solvent (e.g., diethyl ether or ethyl acetate). Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt should precipitate out.

  • Control of HCl Addition: Adding the HCl solution too quickly can lead to the formation of an oil. Slow, dropwise addition with vigorous stirring allows for controlled crystal growth. It is also important to use the stoichiometric amount of HCl; an excess can sometimes lead to the formation of dihydrochloride salts or other complexes that are more difficult to crystallize.

  • Water Contamination: The presence of even trace amounts of water can prevent crystallization and lead to the formation of an oil. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Crystallization Techniques:

    • Scratching: If the product oils out, try scratching the inside of the flask with a glass rod at the air-solvent interface to induce crystallization.

    • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can initiate crystallization.

    • Trituration: If an oil forms, you can try to solidify it by adding a non-polar solvent like hexane or pentane and vigorously stirring or sonicating the mixture. This process, known as trituration, can sometimes induce crystallization.

    • Solvent Evaporation: Slow evaporation of the solvent from a solution of the salt can also yield crystals.

Purification Protocol for the Hydrochloride Salt:

  • Dissolution: Dissolve the crude Methyl 2-(morpholin-2-yl)acetate in a minimal amount of a dry solvent in which it is soluble, such as isopropanol or ethanol.

  • Precipitation: Slowly add a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane, until the solution becomes cloudy.

  • Crystallization: Allow the solution to stand at room temperature or in a refrigerator to allow for slow crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.

Caption: Workflow for isolating and purifying the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is a two-step process. The first step is the N-alkylation of morpholine with a methyl 2-haloacetate, typically methyl 2-chloroacetate or methyl 2-bromoacetate, via an SN2 reaction.[1] This reaction is usually carried out in the presence of a mild base to neutralize the hydrohalic acid byproduct. The second step involves the conversion of the resulting free amine, Methyl 2-(morpholin-2-yl)acetate, to its hydrochloride salt by treatment with hydrochloric acid.

Q2: What are the key safety precautions I should take during this synthesis?

A2: Safety is paramount in the laboratory. For this synthesis, pay close attention to the following:

  • Methyl 2-chloroacetate and Methyl 2-bromoacetate: These are lachrymators and are corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and releases noxious fumes. Always handle it in a fume hood. When preparing HCl solutions, always add acid to the solvent, never the other way around.

  • Solvents: Many organic solvents used in this synthesis are flammable. Avoid open flames and use a heating mantle or a water bath for heating. Ensure proper ventilation.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the morpholine ring protons, the methylene protons adjacent to the ester, and the methyl ester protons. The integration of these peaks should correspond to the number of protons in each environment. For a similar compound, (R)-methyl morpholine-2-carboxylate hydrochloride, characteristic proton NMR signals are reported.[3]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. You should observe a molecular ion peak corresponding to the free amine.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H bond of the secondary ammonium salt, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.

  • Melting Point: A sharp melting point range is indicative of a pure compound. For Morpholin-2-yl-acetic acid methyl ester hydrochloride, a melting point of 177-181 °C has been reported.[4]

Q4: Can I use Fischer esterification to synthesize this compound?

A4: While Fischer esterification is a common method for preparing esters, it is not the most direct route for this specific compound.[5][6][7][8] It would require starting with 2-(morpholin-2-yl)acetic acid and reacting it with methanol in the presence of an acid catalyst. The main challenge with this approach is the potential for the acid catalyst to protonate the nitrogen of the morpholine ring, which could deactivate it or lead to side reactions. The N-alkylation route is generally more efficient and straightforward for this target molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(morpholin-2-yl)acetate

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • Morpholine

  • Methyl 2-chloroacetate

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.1 eq.) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Slowly add methyl 2-chloroacetate (1.0 eq.) to the stirred suspension at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-(morpholin-2-yl)acetate as an oil.

Protocol 2: Preparation of this compound

Materials:

  • Crude Methyl 2-(morpholin-2-yl)acetate

  • Anhydrous diethyl ether

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or dioxane)

  • Hexane

Procedure:

  • Dissolve the crude Methyl 2-(morpholin-2-yl)acetate in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise with vigorous stirring.

  • A white precipitate of the hydrochloride salt should form. If an oil forms, try scratching the flask or adding a seed crystal.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether and then with hexane.

  • Dry the white solid under vacuum to obtain this compound.

References

Technical Support Center: Purification of Methyl 2-(morpholin-2-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(morpholin-2-yl)acetate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. The unique structure of this compound—a chiral morpholine ring coupled with a methyl ester and presented as a hydrochloride salt—introduces specific challenges in its purification. This document provides in-depth, field-tested answers to common questions and troubleshooting scenarios to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)
Section 1: Initial Purification & Handling

Q1: My crude product after synthesis is an oil or a sticky, amorphous solid. How can I get it to crystallize as the hydrochloride salt?

This is a common issue, often arising from residual solvents, excess HCl, or reaction by-products that act as crystallization inhibitors. The goal is to ensure the formation of the stoichiometric hydrochloride salt in a medium that promotes crystallization over precipitation or "oiling out."

Answer & Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Your first step is to rigorously remove all reaction and workup solvents (e.g., methanol, dichloromethane, THF) under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove trace amounts of more volatile solvents.

  • pH and Stoichiometry Check: The "oiling out" phenomenon can occur if there is excess, non-stoichiometric HCl. Dissolve your crude oil in a minimal amount of a suitable solvent (like isopropanol) and carefully check the pH. If it is excessively acidic, it may be beneficial to neutralize the excess acid. However, a more robust method is to isolate the free base and then carefully reform the salt.

  • Salt Formation Protocol:

    • Dissolve the crude oil (presumed to be the free base or a mixture) in a non-polar, water-immiscible solvent such as diethyl ether or ethyl acetate.[1]

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in isopropanol) dropwise while stirring vigorously.

    • Continue addition until a precipitate forms and no further precipitation is observed. The formation of a solid directly is the ideal outcome.

    • Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[1]

If an oil still forms, it indicates the melting point of your impure salt is lower than the boiling point of the solvent, or it is highly soluble. In this case, proceed directly to the recrystallization troubleshooting steps in the next section.

Section 2: Recrystallization - The Primary Purification Technique

Recrystallization is the most effective method for purifying this compound. Success hinges on selecting the right solvent system and controlling the cooling process.

Q2: I'm struggling with recrystallization. My compound either "oils out" upon cooling or remains fully dissolved even at low temperatures. What should I do?

This is the most frequent challenge and points directly to an inappropriate solvent choice. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[2]

Answer & Troubleshooting Steps:

  • Systematic Solvent Screening: The polarity of your compound requires polar solvents. However, its salt nature makes it too soluble in some (like methanol at room temperature) and poorly soluble in others. A binary solvent system is often the key.

    • Primary Solvents (Good Solvents): Methanol, Ethanol, Isopropanol. These will likely dissolve your compound well, even when cool.

    • Anti-Solvents (Poor Solvents): Diethyl Ether, Ethyl Acetate, Acetone, Dichloromethane (DCM). Your compound should have very low solubility in these.[3]

  • The Binary System Approach:

    • Dissolve your compound in the minimum amount of a hot primary solvent (e.g., isopropanol). Using the minimum amount is critical for recovery.[1]

    • While the solution is still hot, add a portion of the anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution just begins to turn cloudy (the saturation point).

    • Add a few more drops of the hot primary solvent to redissolve the precipitate and make the solution clear again.

    • Allow the flask to cool slowly to room temperature. Slow cooling is essential for forming pure, well-defined crystals rather than an amorphous solid.[2]

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.[1]

  • Troubleshooting "Oiling Out": This happens when the compound's solubility is too high or the solution cools too quickly.

    • Solution: Re-heat the mixture to redissolve the oil. Add more of the anti-solvent. The goal is to find a ratio where the saturation point is reached at a lower temperature. Alternatively, use a more dilute solution and cool it much more slowly. Using a seed crystal from a previous successful batch can provide a nucleation point and prevent oiling.[1]

Solvent System Ratio (Approx.) Notes
Isopropanol / Diethyl Ether1:2 to 1:5A very common and effective system for hydrochloride salts.[3] Isopropanol is often preferred over ethanol for HCl salts.
Methanol / Ethyl Acetate1:3 to 1:10Good for compounds highly soluble in alcohols. Be cautious, as the ester can undergo transesterification in methanol if heated for prolonged periods with acid/base.
Ethanol / Acetone1:2 to 1:4Acetone can be an effective anti-solvent and wash solvent.[3]

Q3: My final product is off-white or yellowish. How can I decolorize it?

Colored impurities are common and are often highly conjugated organic molecules that co-crystallize with your product.

Answer:

Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution during recrystallization. Swirl the hot solution with the charcoal for a few minutes. Then, perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[1]

Q4: My recovery from recrystallization is very low (<50%). How can I improve the yield?

Low yield is typically caused by using too much solvent or the compound having significant solubility even in the cold solvent.

Answer & Troubleshooting Steps:

  • Minimize Initial Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the compound. This is the most critical factor.[1]

  • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for an extended period (at least 1 hour) before filtration.[2]

  • Solvent Choice: Your compound may be too soluble in your chosen primary solvent. Try a primary solvent in which it is slightly less soluble (e.g., switch from methanol to isopropanol).

  • Wash Carefully: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent or, even better, just the ice-cold anti-solvent (e.g., diethyl ether).[1]

  • Check the Mother Liquor: If yields are consistently low, concentrate the filtrate (the "mother liquor") and attempt a second recrystallization to recover more material.

Section 3: Chromatographic Purification

While recrystallization is preferred, chromatography may be necessary for removing impurities with similar solubility profiles.

Q5: I tried to purify my compound on a standard silica gel column, but the peak is broad and streaking badly. Is this normal?

Yes, this is a very common and expected issue.

Answer & Explanation:

The morpholine nitrogen in your compound is basic. As a hydrochloride salt, it is acidic. This amphoteric nature, combined with the polar salt character, leads to very strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes the severe peak tailing and sometimes irreversible adsorption you are observing.[1] Running the hydrochloride salt directly on unmodified silica is generally not recommended.[4]

Q6: What are the best chromatographic strategies for purifying this compound?

You need to use a technique that either mitigates the strong interaction with the stationary phase or uses a different separation mechanism altogether.

Answer & Recommended Techniques:

  • Modified Normal Phase Chromatography: You can still use silica gel if you modify the mobile phase. Adding a small amount of a basic modifier, such as 0.5-2% triethylamine (Et3N), to your eluent (e.g., DCM/Methanol) will neutralize the acidic sites on the silica, leading to much better peak shape and recovery.[1] A common eluent system would be Dichloromethane:Methanol:Triethylamine (e.g., 90:10:1).

  • Reverse-Phase Chromatography (RP-HPLC): This is often a better choice for polar and water-soluble compounds. A C18 column with a mobile phase of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape, is a standard starting point.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reverse-phase. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. This technique is excellent for separating salts and their counterions.[5]

G start Is Chromatographic Purification Necessary? silica_mod Silica Gel with Modified Eluent (e.g., DCM/MeOH + 1% Et3N) start->silica_mod  Impurity is  non-polar rp_hplc Reverse-Phase HPLC (C18 Column) (e.g., H2O/ACN + 0.1% TFA) start->rp_hplc  Impurity is  polar & water-soluble hilic Hydrophilic Interaction Chromatography (HILIC) start->hilic  Compound is very polar  & poorly retained on C18 end_node Pure Compound silica_mod->end_node rp_hplc->end_node hilic->end_node

Decision tree for selecting a chromatography method.
Section 4: Purity Assessment & Final Product Characterization

Q7: How can I confidently assess the purity of my final product?

A single analytical technique is often insufficient. A combination of methods should be used to confirm both purity and identity.

Answer:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Use a high-resolution column (e.g., C18) and a suitable detection method (UV if the molecule has a chromophore, or a universal detector like ELSD or CAD).[5][6] A pure sample should show a single major peak.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is essential for structural confirmation. The spectra should show the correct number of protons and carbons with the expected chemical shifts and coupling constants. The absence of impurity peaks is a strong indicator of purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. You will typically observe the mass of the free base [M+H]⁺.

  • Melting Point: A sharp melting point range close to the literature value (177-181 °C) is a good indicator of high purity.[7] Impurities will typically broaden and depress the melting point.

  • Gas Chromatography (GC): This is the preferred method for quantifying residual solvents, which are common process impurities in active pharmaceutical ingredients (APIs).[8]

Section 5: Conversion to Free Base

Q8: For my next reaction, I need the free base form. What is the standard procedure for converting the hydrochloride salt?

It is crucial to neutralize the hydrochloride salt to liberate the nucleophilic secondary amine for subsequent reactions.

Answer & Protocol:

This is a standard acid-base extraction procedure.[9]

  • Dissolution: Dissolve the this compound in water or a mixture of water and a polar organic solvent like THF.

  • Basification: Cool the solution in an ice bath. Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring.[9] Monitor the pH with pH paper or a meter, adding the base until the aqueous layer is basic (pH 8-9). Avoid using strong bases like NaOH unless necessary, as they can promote ester hydrolysis.

  • Extraction: Extract the aqueous layer multiple times (3x) with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base form is less water-soluble than the salt and will move into the organic layer.[10]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, which is often an oil.

  • Purity Check & Use: The resulting free base should be used promptly as free amines can be less stable than their salt forms over long-term storage.[10]

References

"stability and degradation of Methyl 2-(morpholin-2-yl)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 2-(morpholin-2-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges related to the stability and handling of this compound in your research.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the stability and degradation of this compound.

Q1: What is this compound and what are its key structural features?

A1: this compound is a chemical compound with the molecular formula C₇H₁₃NO₃·HCl. It is the hydrochloride salt of the methyl ester of 2-(morpholin-2-yl)acetic acid. Structurally, it comprises a morpholine ring, which is a saturated heterocycle containing both an ether and a secondary amine functional group, and a methyl ester group attached via an acetate linker. The hydrochloride salt form generally enhances solubility and stability.

Q2: What are the primary anticipated degradation pathways for this molecule?

A2: Based on its structure, the two most probable degradation pathways are hydrolysis of the methyl ester and, under more forcing conditions, degradation of the morpholine ring.

  • Ester Hydrolysis: This is the most likely degradation route under aqueous conditions. It can be catalyzed by both acid and base.

  • Morpholine Ring Degradation: The morpholine ring itself is relatively stable but can be degraded under harsh conditions, such as high temperatures or strong oxidative stress.

Q3: What is the expected major degradation product from hydrolysis?

A3: The primary degradation product from the hydrolysis of the methyl ester is 2-(morpholin-2-yl)acetic acid . In base-catalyzed hydrolysis (saponification), the corresponding carboxylate salt is formed initially.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this exact molecule is not extensively published, compounds with amine functionalities can be susceptible to photodegradation. It is crucial to conduct formal photostability studies as per ICH Q1B guidelines to determine its intrinsic photosensitivity. As a precautionary measure, it is recommended to store the compound protected from light.

Q5: How does temperature affect the stability of this compound?

A5: The morpholine ring is known to be thermally stable up to approximately 150°C. However, the overall stability of this compound at elevated temperatures should be experimentally determined. Thermal stress studies are necessary to identify potential degradation products and establish appropriate storage and handling conditions.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis and handling of this compound.

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the recommended technique for assessing the purity and stability of this compound.

Problem 1: Poor peak shape (tailing) for the main compound peak.

  • Causality: The basic secondary amine in the morpholine ring can interact with residual acidic silanol groups on the surface of standard silica-based reversed-phase columns. This secondary interaction leads to peak tailing.

  • Solutions:

    • Use a low-bleed, end-capped column: Employ a modern, high-purity silica column that has been thoroughly end-capped to minimize exposed silanol groups.

    • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure the morpholine nitrogen is fully protonated, which can reduce its interaction with silanols.

    • Add a competing amine: Incorporate a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v) to saturate the active sites on the stationary phase.

    • Increase buffer concentration: A higher buffer concentration can sometimes improve peak shape.

Problem 2: Shifting retention times between injections.

  • Causality: Fluctuating retention times are often due to an unstable chromatographic system.

  • Solutions:

    • Ensure proper column equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

    • Control column temperature: Use a column oven to maintain a constant temperature, as small fluctuations in ambient temperature can affect retention times.

    • Check mobile phase preparation: Ensure the mobile phase is prepared consistently and accurately, especially the pH. Small variations in pH can significantly impact the retention of ionizable compounds.

    • Verify pump performance: Check for leaks and ensure the pump is delivering a consistent flow rate.

Problem 3: Appearance of unexpected peaks in the chromatogram of a stability sample.

  • Causality: The appearance of new peaks is indicative of degradation.

  • Solutions:

    • Identify the degradation product: Use a mass spectrometer (LC-MS) to obtain the mass of the new peak. The most likely degradation product is the hydrolyzed carboxylic acid, which would have a molecular weight corresponding to the loss of the methyl group from the ester and the addition of a hydrogen.

    • Perform forced degradation studies: Conduct forced degradation studies (see protocols below) to intentionally generate degradation products. This will help to confirm the identity of the peaks observed in your stability samples.

    • Ensure the analytical method is "stability-indicating": The HPLC method must be capable of separating the parent compound from all potential degradation products. If peaks co-elute, the method needs to be re-developed and re-validated.

Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies, which are essential for understanding the stability of this compound and for developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish degradation pathways. A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature2 - 8 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Solid State80°C48 hours
Photolytic Solid & SolutionAmbientAs per ICH Q1B

Detailed Methodologies:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48, 72 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis (Saponification):

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Keep the solution at room temperature. Due to the rapid nature of base-catalyzed ester hydrolysis, monitor closely.

    • Withdraw aliquots at shorter time intervals (e.g., 0.5, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours) for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Store the vial in an oven at 80°C.

    • At specified time points (e.g., 24, 48 hours), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Follow the guidelines outlined in ICH Q1B.

    • Expose both the solid compound and a solution (e.g., 1 mg/mL in water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze the exposed and control samples by HPLC.

Diagrams

degradation_pathway parent Methyl 2-(morpholin-2-yl)acetate (Hydrochloride Salt) hydrolysis_product 2-(morpholin-2-yl)acetic acid + Methanol parent->hydrolysis_product  Hydrolysis (Acid/Base) ring_opening_product 2-(2-aminoethoxy)acetate + other fragments parent->ring_opening_product Ring Opening (Harsh Conditions)

Caption: Predicted primary degradation pathways for this compound.

stability_workflow cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating HPLC Method Development acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc lcms LC-MS for Peak Identification hplc->lcms pathway Elucidate Degradation Pathways lcms->pathway storage Define Storage Conditions pathway->storage

Caption: Workflow for a comprehensive stability assessment.

"troubleshooting guide for Methyl 2-(morpholin-2-yl)acetate hydrochloride reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(morpholin-2-yl)acetate hydrochloride

This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges encountered during its use in chemical synthesis.

Compound Overview

This compound is a chiral heterocyclic building block valuable in medicinal chemistry.[1] Its structure combines a secondary amine (the morpholine nitrogen), a methyl ester, and an ether linkage, offering multiple points for chemical modification. The compound is supplied as a hydrochloride salt, which ensures stability and enhances solubility in polar solvents but requires specific considerations during reaction setup. The morpholine ring is a versatile scaffold found in a wide range of biologically active compounds, including anticancer and antibiotic agents.[2][3][4]

Chemical Structure:

  • Compound Name: this compound[5][6]

  • Molecular Formula: C₇H₁₄ClNO₃

  • Key Features: Secondary amine (as HCl salt), methyl ester, chiral center.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for diagnosing reaction problems. The following diagram outlines a general approach to troubleshooting common reactions involving this substrate.

Caption: General troubleshooting decision tree.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems in a question-and-answer format.

Category 1: Reactions at the Morpholine Nitrogen (N-Acylation & N-Alkylation)

Question 1: My N-acylation (or N-alkylation) reaction is not starting or is extremely slow. What is the most likely cause?

Answer: The most common oversight is failing to neutralize the hydrochloride salt. The morpholine nitrogen in your starting material is protonated, forming an ammonium salt. This protonated nitrogen is non-nucleophilic and will not react with electrophiles like acyl chlorides or alkyl halides.

Solution: You must add a base to deprotonate the nitrogen and liberate the free, nucleophilic secondary amine.

  • Stoichiometry: At least one equivalent of base is required to neutralize the HCl. It is common practice to use a slight excess (1.1-1.5 equivalents) to drive the reaction.

  • Choice of Base: Use a non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are sterically hindered and will not compete with your morpholine substrate as a nucleophile.[7][8]

  • Avoid: Do not use primary or secondary amines as the base, as they will react with your electrophile. Avoid strong hydroxide bases (like NaOH) if your electrophile or product is base-sensitive, as this can cause hydrolysis of the methyl ester.

Question 2: I've added a base, but my N-acylation with an acyl chloride is still low-yielding. How can I improve it?

Answer: If the amine has been successfully deprotonated, low yields in acylation reactions often point to issues with reactivity or side reactions.

Troubleshooting Steps:

  • Add a Catalyst: For sluggish acylations, adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[7][9] DMAP acts as a potent acyl transfer agent.

  • Check Reagent Quality: Ensure your acyl chloride has not hydrolyzed from improper storage. Use freshly opened or distilled reagents if possible.

  • Solvent Choice: Use an anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Water will readily quench the acyl chloride.

  • Temperature: Most acylations proceed well at 0 °C to room temperature.[10] If the reaction is slow, gentle heating might be necessary, but monitor carefully for side product formation.

Question 3: I am trying to couple a carboxylic acid to the morpholine nitrogen using a coupling reagent (e.g., EDC, HATU), but the reaction is inefficient.

Answer: Amide coupling reactions are complex, and their success depends on the careful orchestration of several components.

Optimization Strategy:

  • Base: As with all reactions on the nitrogen, you need a base to free the amine. DIPEA is a common choice for peptide couplings as it is a poor nucleophile.[11] Typically, 2-3 equivalents are used.

  • Coupling Additives: Standard coupling reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) often work best in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt).[9] These additives form highly reactive esters that are less prone to side reactions and racemization. Reagents like HATU already contain a HOAt moiety.[10][11]

  • Order of Addition: A common and effective procedure is to pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent like DMF for 15-30 minutes before adding the this compound.[10] This allows the active ester to form before the amine is introduced.

ParameterRecommended ConditionRationale
Coupling Reagent HATU, HBTU, or EDC/HOBtForms a highly reactive activated ester intermediate.[10][11]
Base DIPEA (2-3 eq.)Neutralizes the HCl salt and facilitates coupling without acting as a nucleophile.
Solvent Anhydrous DMF, DCM, or MeCNPolar aprotic solvents are standard for amide coupling reactions.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions and potential racemization.
Category 2: Reactions Involving the Ester Group

Question 4: I am observing hydrolysis of my methyl ester (saponification) during the reaction or workup. How can I prevent this?

Answer: The methyl ester is susceptible to hydrolysis under both strongly acidic and, more commonly, strongly basic conditions, especially in the presence of water.

Preventative Measures:

  • During Reaction:

    • Avoid strong, aqueous bases like NaOH or KOH. Use organic amine bases (TEA, DIPEA) instead.[7]

    • Use anhydrous solvents and reagents to minimize water content. Perform reactions under an inert atmosphere (Nitrogen or Argon) if reagents are particularly moisture-sensitive.

  • During Workup:

    • When performing an aqueous wash to remove excess reagents, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases.

    • If you need to wash with an acid (e.g., to remove excess amine base), use a dilute solution (e.g., 1M HCl) and perform the wash quickly at low temperature (e.g., in an ice bath) to minimize acid-catalyzed hydrolysis.

    • Avoid prolonged contact between your product and aqueous layers.

Category 3: Purification and Handling

Question 5: My product is very polar and difficult to extract from the aqueous layer during workup. What can I do?

Answer: The presence of the morpholine nitrogen makes the compound and its derivatives basic and potentially water-soluble, especially when protonated.

Extraction Strategies:

  • Basify the Aqueous Layer: Before extraction, make the aqueous layer basic (pH 9-11) with a base like Na₂CO₃ or even dilute NaOH. This ensures the morpholine nitrogen is in its free base form, which is significantly less polar and more soluble in organic solvents like DCM or Ethyl Acetate.

  • Use a More Polar Solvent: If Ethyl Acetate fails, try extracting with a more polar solvent system like a 9:1 mixture of DCM/Isopropanol.

  • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of organic compounds in the aqueous phase and can drive your product into the organic layer.

Question 6: I am having trouble purifying my product by silica gel chromatography. The compound is streaking or sticking to the column.

Answer: The basic morpholine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and low recovery.[12]

Chromatography Solutions:

  • Add a Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase (eluent).[12]

    • Triethylamine (TEA): The most common choice. Add 0.5-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Ammonia: For very basic compounds, using a solvent system containing ammonia (e.g., DCM/Methanol with 1% NH₄OH) can be effective.

  • Use a Different Stationary Phase: Consider using deactivated or basic stationary phases like neutral or basic alumina, or use reversed-phase chromatography (C18) with an appropriate mobile phase (e.g., Acetonitrile/Water with a modifier like TFA or ammonium acetate).[12]

Key Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol provides a robust starting point for the acylation of the morpholine nitrogen.

Objective: To synthesize Methyl 2-(4-acylmorpholin-2-yl)acetate.

Materials:

  • This compound

  • Acyl Chloride (1.1 eq.)

  • Triethylamine (TEA) or DIPEA (2.2 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq., optional)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DCM to the flask to create a stirrable suspension.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add TEA or DIPEA (2.2 eq.) dropwise. Note: One equivalent neutralizes the HCl salt, the second acts as the base for the acylation.

  • Catalyst (Optional): If using, add DMAP (0.05 eq.) at this stage.

  • Acylation: Slowly add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench by adding water.

  • Workup:

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ solution (to remove excess acid), and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography, using a mobile phase containing 1% TEA to prevent streaking.

References

Technical Support Center: Identification of Impurities in Methyl 2-(morpholin-2-yl)acetate Hydrochloride by NMR

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize impurities in samples of Methyl 2-(morpholin-2-yl)acetate hydrochloride. The content is structured to address common challenges and guide users through a systematic analytical workflow.

Part 1: Frequently Asked Questions (FAQs) - Initial Analysis & Common Problems

This section addresses foundational questions and initial hurdles researchers often face when beginning the analysis of a new batch of this compound.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the NMR profile of the pure active pharmaceutical ingredient (API) is the critical first step. The protonation of the morpholine nitrogen by HCl causes a downfield shift for adjacent protons and carbons compared to the free base.[1] The expected chemical shifts are influenced by the solvent, concentration, and temperature.[2] Below is a table of predicted chemical shifts in a common solvent like DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

PositionAtom TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)DEPT-135 Phase
1-OC H₃~3.65s~52.0Positive (CH₃)
2-C =O--~170.0Absent (C)
3-C H₂-CO~2.80 - 2.95m~38.0Negative (CH₂)
4Mor-C H-CH₂~3.40 - 3.55m~55.0Positive (CH)
5, 9Mor-N-C H₂~3.10 - 3.30 (eq), ~3.85 - 4.00 (ax)m~42.0Negative (CH₂)
6, 8Mor-O-C H₂~3.60 - 3.75 (eq), ~3.95 - 4.10 (ax)m~63.5Negative (CH₂)
7NH ₂⁺~9.0 - 9.5br s--

Note: "Mor" refers to the morpholine ring. Chemical shifts are estimates and can vary. The morpholine ring protons often present as complex, overlapping multiplets due to the chair conformation.[3]

Q2: What are the most common types of impurities I might encounter?

A2: Impurities in pharmaceutical samples typically originate from the synthesis, degradation, or storage of the API.[4] For this compound, potential impurities can be categorized as follows:

  • Starting Materials & Reagents: Unreacted morpholine, diethanolamine, or reagents from upstream synthesis steps.[5][6]

  • Process-Related Impurities:

    • Isomers: Regioisomers formed during the synthesis, such as attachment at the N-4 position of the morpholine ring instead of the C-2 position.

    • By-products: Products from side reactions, such as dimerization or polymerization. The synthesis of morpholine itself can produce by-products if not carefully controlled.[7]

  • Degradation Products:

    • Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, especially in the presence of moisture.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, toluene) are common impurities.[8][9][10] Their identification is crucial as they are strictly regulated.

Q3: My sample of the hydrochloride salt shows poor solubility in CDCl₃. What is the best solvent for the NMR experiment?

A3: This is a common issue. Hydrochloride salts are often poorly soluble in non-polar solvents like chloroform. The choice of solvent is critical for obtaining a high-quality spectrum.

  • Recommended Solvents:

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent choice. It readily dissolves most organic salts and, importantly, the acidic N-H protons are often observable as they exchange slowly with residual water in the solvent.[11]

    • D₂O (Deuterium Oxide): A good option if the compound is water-soluble. However, be aware that the N-H proton will rapidly exchange with deuterium and become invisible in the ¹H NMR spectrum.[11] This can be used as a diagnostic tool: acquiring a spectrum in DMSO-d₆, adding a drop of D₂O, and re-acquiring the spectrum will cause any N-H or O-H signals to disappear.

    • CD₃OD (Deuterated Methanol): Another good polar solvent for salts. Similar to D₂O, exchangeable protons (N-H) will be lost.

Expert Tip: Start with DMSO-d₆. Its ability to solubilize the salt while often retaining the N-H proton signal provides the most diagnostic information from a single experiment.

Part 2: Troubleshooting Guide - Advanced NMR for Structural Elucidation

This section provides a systematic approach to identifying unknown signals in your spectra using a combination of 1D and 2D NMR techniques.

Systematic Workflow for NMR-Based Impurity Identification

The following diagram illustrates a logical workflow for identifying an unknown impurity, starting from a simple ¹H NMR spectrum and progressing to more complex 2D experiments as needed.

G start Acquire High-Quality ¹H NMR Spectrum check_peaks Are there extra peaks besides API and solvent? start->check_peaks no_impurities Sample is likely pure. Consider quantification. check_peaks->no_impurities No identify_simple Identify known impurities: - Residual Solvents - Grease/Phthalates check_peaks->identify_simple Yes unknown_present Unknown Impurity Detected identify_simple->unknown_present acquire_13c Acquire ¹³C and DEPT-135 Spectra unknown_present->acquire_13c analyze_dept Determine Carbon Types (CH, CH₂, CH₃) for impurity signals acquire_13c->analyze_dept acquire_2d Signals Overlapping or Structure Not Clear? analyze_dept->acquire_2d cosy Acquire ¹H-¹H COSY (Identifies H-H Connectivity) acquire_2d->cosy Yes elucidate Combine all 1D and 2D data to Elucidate Structure acquire_2d->elucidate No hsqc Acquire ¹H-¹³C HSQC (Links Protons to Attached Carbons) cosy->hsqc hmbc Acquire ¹H-¹³C HMBC (Shows long-range H-C connectivity, key for skeleton and quaternary C's) hsqc->hmbc hmbc->elucidate

Caption: Systematic Workflow for NMR-Based Impurity Identification.

Q4: I have small, unidentifiable peaks in my ¹H NMR. How can I confirm they belong to a single impurity and determine its structure?

A4: This is where 2D NMR becomes indispensable. While 1D NMR shows you the signals, 2D NMR reveals how they are connected to each other, allowing you to build molecular fragments.[12]

  • Step 1: Use ¹H-¹H COSY (Correlation Spectroscopy).

    • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).[13]

    • How it helps: A cross-peak between two proton signals in a COSY spectrum indicates they are neighbors in the molecular structure. This allows you to trace out "spin systems." For example, you can connect the -CH₂- group to the adjacent -CH- group in the impurity's structure.

  • Step 2: Use ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

    • Purpose: To identify which protons are directly attached to which carbons.[14][15]

    • How it helps: Each peak in an HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to. This is the most reliable way to assign carbon signals. An "edited" HSQC can even provide the same information as a DEPT-135 experiment, showing CH/CH₃ and CH₂ groups with different phases (colors).[14][16]

  • Step 3: Use ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).

    • Purpose: To see correlations between protons and carbons that are 2-4 bonds away. This is crucial for connecting the fragments identified by COSY.[14]

    • How it helps: HMBC is arguably the most powerful experiment for structure elucidation. It allows you to "see" through heteroatoms (like oxygen or nitrogen) and connect to quaternary (non-protonated) carbons, like carbonyls (C=O) or substituted aromatic carbons.[4] This is essential for piecing together the complete carbon skeleton of the impurity.

Table 2: Summary of Key NMR Experiments for Impurity Identification

ExperimentInformation GainedWhen to Use
¹H NMR Presence, chemical environment, and relative quantity of protons.Always the first experiment.
¹³C NMR Presence and chemical environment of all unique carbon atoms.When ¹H NMR indicates an unknown impurity.
DEPT-135 Differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.[17][18][19]Alongside ¹³C NMR to determine carbon types.
¹H-¹H COSY Shows proton-proton (J-coupling) connectivity.To connect neighboring protons into fragments.
¹H-¹³C HSQC Shows direct one-bond proton-carbon correlations.To definitively assign carbons based on their attached protons.
¹H-¹³C HMBC Shows long-range (2-4 bond) proton-carbon correlations.To connect fragments, identify quaternary carbons, and build the final molecular skeleton.

Part 3: Experimental Protocols

This section provides generalized, step-by-step methodologies for acquiring the NMR data discussed above.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication in a water bath may aid dissolution if necessary.

  • Transfer: If any solid remains, filter the solution through a small plug of glass wool into a new NMR tube to avoid issues with shimming.

Protocol 2: 1D NMR Acquisition (¹H, ¹³C, DEPT-135)
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve good signal-to-noise for the API. More scans may be needed for low-level impurities.

  • ¹³C Acquisition:

    • Load a standard proton-decoupled carbon experiment.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Acquire a large number of scans (e.g., 1024 or more) as ¹³C is much less sensitive than ¹H.

  • DEPT-135 Acquisition:

    • Load the standard DEPT-135 pulse program.

    • Use the same spectral width as the ¹³C experiment.

    • Acquire a sufficient number of scans to clearly distinguish the phases of the impurity signals.[20][21]

Protocol 3: 2D NMR Acquisition (COSY, HSQC, HMBC)
  • COSY Acquisition:

    • Load a standard gradient-selected COSY (gCOSY) experiment.

    • Set the spectral widths in both dimensions to cover only the proton region (e.g., -1 to 12 ppm).

    • Acquire at least 2-4 scans per increment.

  • HSQC Acquisition:

    • Load a standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2).

    • Set the F2 (proton) dimension to the proton spectral width and the F1 (carbon) dimension to the carbon spectral width.

    • The experiment is optimized for one-bond couplings (~145 Hz), which is a standard setting.

    • Acquire a sufficient number of scans per increment to see correlations for impurities at the ~0.1% level.[4]

  • HMBC Acquisition:

    • Load a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

    • Set the spectral dimensions as with HSQC.

    • The experiment is optimized for long-range couplings. A standard value is 8 Hz, but acquiring a second experiment optimized for 4-5 Hz can sometimes reveal additional correlations.[14]

    • This experiment requires more scans than HSQC to achieve good signal-to-noise.

References

"storage conditions for long-term stability of Methyl 2-(morpholin-2-yl)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(morpholin-2-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to support the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at 2-8°C (refrigerated). It should be kept in a tightly sealed container to protect it from moisture and in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation. Some suppliers recommend room temperature storage under an inert atmosphere, so it is always best to consult the supplier-specific storage recommendations.

Q2: Why is temperature control so critical for this compound?

A2: Elevated temperatures can accelerate the rate of chemical degradation. For a hydrochloride salt of an ester, higher temperatures can promote hydrolysis and other degradation pathways, leading to a loss of purity and potency. Following recommended temperature guidelines is a fundamental aspect of maintaining the compound's integrity for reproducible experimental results.

Q3: How susceptible is this compound to moisture?

A3: As a hydrochloride salt, this compound is likely hygroscopic, meaning it can readily absorb moisture from the atmosphere. Moisture can lead to several stability issues, including:

  • Hydrolysis: The ester group is susceptible to hydrolysis, which is catalyzed by the presence of water and can be accelerated under acidic or basic conditions. This would result in the formation of morpholin-2-yl-acetic acid and methanol.

  • Physical Changes: Absorption of water can cause the white crystalline powder to cake or deliquesce, making it difficult to handle and weigh accurately.

  • Salt Disproportionation: In the solid state, the presence of water can facilitate the conversion of the salt back to its free base and hydrochloric acid, which can affect solubility, bioavailability, and overall stability.

Q4: Should I be concerned about light exposure?

A4: Yes, protection from light is a crucial precaution. Many pharmaceutical compounds are susceptible to photodegradation, where exposure to UV or visible light can induce chemical reactions, leading to the formation of impurities. It is best practice to store this compound in a light-resistant container, such as an amber vial, to minimize the risk of photodegradation.

Q5: What type of container is best for storing this compound?

A5: A tightly sealed, amber glass bottle is the recommended container. Glass is generally inert and will not react with the compound. The amber color will protect it from light. The tight seal is critical for preventing moisture ingress and maintaining an inert atmosphere if one has been introduced.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: I've noticed a change in the physical appearance of the powder (e.g., clumping, discoloration). What could be the cause?

Answer: Changes in physical appearance are often the first sign of instability.

  • Clumping or Caking: This is a strong indicator of moisture absorption due to the hygroscopic nature of the hydrochloride salt. Review your storage container and handling procedures to ensure they are sufficiently protected from atmospheric humidity.

  • Discoloration (e.g., yellowing): This may suggest oxidative degradation or the formation of degradation products. Ensure the container is sealed under an inert atmosphere and protected from light.

Problem: My analytical results (e.g., HPLC, NMR) show unexpected peaks or a decrease in the main peak area. What should I investigate?

Answer: The appearance of new peaks or a loss of the parent compound indicates chemical degradation. The two most likely degradation pathways are hydrolysis and oxidation.

Troubleshooting Steps:

  • Review Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and sealed from moisture.

  • Suspect Hydrolysis: The ester functional group is prone to hydrolysis. The primary degradation products would be morpholin-2-yl-acetic acid and methanol. The presence of water, especially with any temperature fluctuations, can drive this reaction.

  • Consider Oxidation of the Morpholine Ring: The morpholine ring can be susceptible to oxidation, which could lead to ring-opening or other modifications.

Below is a workflow to help troubleshoot unexpected degradation:

Caption: Troubleshooting workflow for unexpected degradation.

Problem: I'm observing poor solubility or inconsistent dissolution rates.

Answer: This could be related to salt disproportionation. If the compound has been exposed to moisture, some of the hydrochloride salt may have converted to the free base form, which can have different solubility characteristics. It is also possible that degradation has occurred, and the resulting impurities have different solubilities.

Experimental Protocol: Verifying Compound Integrity via HPLC

This protocol can be used to assess the purity of your sample and check for the presence of degradation products.

  • Standard Preparation: Accurately prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve your test sample in the same solvent as the standard to achieve a similar concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., ~210 nm, as the compound lacks a strong chromophore) or Mass Spectrometry (MS) for more definitive identification.

  • Analysis: Inject the standards and the sample. Compare the chromatogram of your sample to that of the reference standard. Look for additional peaks, changes in peak shape, or a decrease in the area of the main peak.

Summary of Stability-Indicating Parameters

The following table summarizes the key parameters to monitor for ensuring the long-term stability of this compound, based on ICH guidelines for stability testing.

ParameterRecommended ConditionPotential Impact of Deviation
Temperature 2-8°C (Refrigerated)Increased rate of hydrolysis and other degradation pathways.
Humidity Low, in a tightly sealed containerHydrolysis, salt disproportionation, physical caking.
Light Protected from light (Amber container)Photodegradation, formation of impurities.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Oxidation of the morpholine ring.

Forced Degradation Studies: To understand the potential degradation pathways more thoroughly, forced degradation studies can be performed by exposing the compound to harsh conditions (e.g., high temperature, acid, base, oxidizing agents, and intense light). This helps in developing stability-indicating analytical methods.

Technical Support Center: Improving Solubility of Methyl 2-(morpholin-2-yl)acetate hydrochloride for Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for solubilizing Methyl 2-(morpholin-2-yl)acetate hydrochloride for in vitro and other screening assays. Given that explicit solubility data for this compound is not widely published[1][2][3], this document emphasizes empirical testing and a logical, stepwise approach to achieve desired concentrations while maintaining compound integrity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to start with for this compound?

A: Start with an aqueous-based solvent. As a hydrochloride salt, the compound is designed for enhanced aqueous solubility.[4][5] Begin with deionized water or a buffer relevant to your assay (e.g., PBS, TRIS). If solubility is insufficient, this guide provides systematic steps for optimization.

Q2: My compound isn't dissolving in my aqueous buffer. What should I do first?

A: Before changing solvents, simple physical methods can help. Try gentle warming (e.g., 37°C), vortexing, or sonication.[6] These methods increase the kinetic energy of the system and can overcome activation barriers to dissolution without chemically altering your setup.[6] However, ensure the compound is stable to heat.

Q3: Can I use DMSO to dissolve this compound?

A: Yes, Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent and a common choice for creating high-concentration stock solutions of compounds that have poor aqueous solubility.[7] However, the final concentration of DMSO in your assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[8][9][10]

Q4: How can adjusting the pH improve the solubility of a hydrochloride salt?

A: The solubility of ionizable compounds is highly dependent on pH.[11][12] this compound is the salt of a weak base (the morpholine amine). Lowering the pH (making it more acidic) will push the equilibrium towards the protonated, cationic form, which is generally more water-soluble. This relationship is described by the Henderson-Hasselbalch equation.[13][14][15]

Q5: What is "disproportionation" or "crashing out," and how can I prevent it?

A: Disproportionation occurs when a salt of a weak base dissolves in a solution with a pH higher than its optimal stability range, causing the less soluble free base to precipitate out.[16] This is a common issue when diluting a low-pH stock solution into a neutral (pH ~7.4) assay buffer. To prevent this, you can lower the pH of the final assay medium, use a stepwise dilution method, or employ co-solvents to keep the free base in solution.[7][16]

Q6: I'm concerned about the stability of the methyl ester. What should I know?

A: The methyl ester group is susceptible to hydrolysis, which breaks the ester bond to form a carboxylic acid and methanol. This reaction is catalyzed by both acid and, more significantly, base (high pH).[17][18] For assays running over several hours or days, it is critical to maintain the pH in a range that minimizes this degradation, typically near neutral or slightly acidic. Hydrolysis rates increase significantly as pH rises above 7.4.[19]

Systematic Troubleshooting Workflow for Solubility

This workflow provides a structured approach to systematically address solubility challenges, starting with the simplest methods and progressing to more complex solutions.

Diagram: Solubility Troubleshooting Decision Tree

This diagram outlines the logical progression for troubleshooting solubility issues with this compound.

G cluster_0 Start: Initial Solubility Test cluster_1 Step 1: Physical Enhancement cluster_2 Step 2: Chemical Modification cluster_3 Step 3: Co-Solvent Approach cluster_4 Final Solution Start Weigh Compound TestAq Test in Aqueous Buffer (e.g., PBS, pH 7.4) Start->TestAq Vortex Vortex / Sonicate TestAq->Vortex Heat Gentle Heat (37°C) Vortex->Heat CheckSol Is it Soluble? Heat->CheckSol AdjustpH Adjust pH Downward (e.g., to pH 5-6.5) CheckSol->AdjustpH No Success Soluble! Proceed with Assay CheckSol->Success Yes CheckSol2 Is it Soluble? AdjustpH->CheckSol2 UseCoSolvent Prepare High-Conc Stock in Organic Solvent (e.g., DMSO) CheckSol2->UseCoSolvent No CheckSol2->Success Yes Dilute Dilute Stock into Final Assay Buffer (Monitor for Precipitation) UseCoSolvent->Dilute Dilute->Success

Caption: Decision tree for solubilizing the target compound.

Step 1: Initial Assessment in Aqueous Buffer
  • Objective: Determine baseline solubility in the desired final assay buffer.

  • Procedure:

    • To a small, known mass of the compound, add a precise volume of your assay buffer (e.g., PBS, pH 7.4) to achieve the target concentration.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for undissolved particles against a dark background.

  • Troubleshooting:

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes.[6]

    • If still insoluble, warm the solution to 37°C for 10-15 minutes and vortex again.[6]

    • Causality: These physical methods increase the dissolution rate by adding energy to the system, which can help overcome the crystal lattice energy of the solid compound.

Step 2: The pH Adjustment Strategy

The solubility of an amine salt is directly related to the pH of the solution. The protonated (charged) form is more soluble in water than the neutral free base.

Diagram: pH Effect on Solubility

This diagram illustrates how pH shifts the equilibrium between the soluble salt and the less soluble free base.

G cluster_0 Chemical Equilibrium cluster_1 pH Influence Soluble R-NH2+-Cl- (Salt Form) More Water Soluble Insoluble R-NH (Free Base) Less Water Soluble Soluble->Insoluble + OH- / - H+ LowpH Low pH (Acidic) (Excess H+) LowpH->Soluble Shifts Equilibrium Left HighpH High pH (Basic) (Excess OH-) HighpH->Insoluble Shifts Equilibrium Right

Caption: Effect of pH on the equilibrium of an amine salt.

  • Objective: To increase solubility by protonating the morpholine nitrogen.

  • Background: The pKa of morpholine is approximately 8.3-8.5.[20][21][22] According to the Henderson-Hasselbalch equation, at a pH two units below the pKa (i.e., pH ~6.3-6.5), the compound will be >99% in its protonated, more soluble form.[13][15]

  • Procedure:

    • Prepare your assay buffer as usual.

    • Before adding the compound, adjust the buffer pH downwards using small additions of dilute HCl (e.g., 0.1 M). Start by targeting a pH of 6.5.

    • Attempt to dissolve the compound in this pH-adjusted buffer.

  • Considerations:

    • Assay Compatibility: Ensure that the lower pH will not adversely affect your cells, enzymes, or other biological components. Run a pH control experiment.

    • Ester Stability: While lower pH enhances solubility, very low pH (e.g., <4) can promote acid-catalyzed ester hydrolysis over long incubation times.[17][18] A pH range of 5.0-6.8 is often a reasonable compromise.

Step 3: The Co-Solvent Approach (DMSO Stock)

If aqueous methods fail, the standard next step is to prepare a concentrated stock solution in an organic solvent.

  • Objective: Create a high-concentration stock solution that can be diluted into the final assay medium.

  • Procedure:

    • Dissolve a known weight of the compound in a minimal volume of 100% DMSO to create a concentrated stock (e.g., 10-100 mM).

    • Ensure complete dissolution, using vortexing or sonication if necessary.

    • Store this stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[7][23]

  • Dilution into Assay Buffer:

    • Warm the stock solution to room temperature before use.[24]

    • Perform a serial or stepwise dilution. Rapidly diluting a high-concentration DMSO stock directly into an aqueous buffer can cause the compound to precipitate.

    • Crucially, ensure the final concentration of DMSO in the assay is non-toxic and does not interfere with the readout. This is typically below 0.5%, and for sensitive cell lines, may need to be below 0.1%.[10][25][26][27][28] Always include a vehicle control (assay buffer + same final % of DMSO) in your experiments.

Data Summary Table: Solvent Selection Guide
Solvent SystemRecommended UseProsConsFinal Assay Conc. Limit
Aqueous Buffer (pH 7.4) Initial attempt; ideal for biological relevance.Biologically compatible; no solvent artifacts.May have limited dissolving power for the compound.N/A
Aqueous Buffer (pH 5.0-6.8) For enhancing solubility of the HCl salt.Significantly increases solubility of basic compounds.[29][30]Potential for pH to affect assay components; risk of acid hydrolysis.N/A
DMSO High-concentration stock solutions.Excellent dissolving power for a wide range of compounds.Can be cytotoxic or interfere with assays at high concentrations.[8][9][31]Typically <0.5%[7]
Ethanol Alternative for stock solutions.Less toxic than DMSO for some cell lines.Less versatile solvent than DMSO; can still affect cell function.[32]Typically <0.5%[26]

Key Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
  • Materials: this compound (MW will be needed for calculation), 100% DMSO, sterile microcentrifuge tubes or glass vials, analytical balance.

  • Calculation:

    • Determine the mass needed for your desired volume. For 1 mL of a 50 mM stock: Mass (mg) = 50 mmol/L * 1 L/1000 mL * 1 mL * MW (g/mol) * 1000 mg/g.

  • Procedure:

    • Tare a sterile, dry vial on the analytical balance.

    • Carefully weigh the calculated mass of the compound into the vial.

    • Add the calculated volume of 100% DMSO.

    • Cap the vial securely and vortex until the solid is completely dissolved. Brief sonication may be used if needed.

    • Visually confirm that no particulates remain.

    • Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Label clearly with compound name, concentration, solvent, and date.

    • Store at -20°C or -80°C as recommended for long-term stability.[23][33]

Protocol 2: Aqueous Solubility Enhancement by pH Modification
  • Materials: Compound, target assay buffer, 0.1 M HCl, 0.1 M NaOH, calibrated pH meter.

  • Procedure:

    • Dispense the required volume of assay buffer into a beaker with a stir bar.

    • Place the beaker on a stir plate and immerse the pH probe.

    • Slowly add 0.1 M HCl dropwise while monitoring the pH. Adjust to the target pH (e.g., 6.5).

    • Once the pH is stable, add the pre-weighed compound to the stirring buffer.

    • Allow it to stir for 15-30 minutes. Use gentle warming (37°C) if necessary.

    • If the compound dissolves fully, you can sterile filter the solution for use in cell-based assays.

    • Important: Prepare a "buffer only" control by taking an aliquot of the pH-adjusted buffer to test its effect on your assay system.

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-(morpholin-2-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of Methyl 2-(morpholin-2-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this process from laboratory scale to pilot plant or full-scale manufacturing. As a crucial building block in medicinal chemistry, particularly for therapeutic agents targeting neurological disorders, a robust and scalable synthesis is paramount.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part 1: Synthesis Strategy & Key Scale-Up Considerations

The transition from a lab-scale synthesis, often optimized for speed and discovery, to a large-scale process requires a fundamental shift in approach towards safety, cost-effectiveness, and robustness.[3]

Q1: What is a representative synthetic pathway for this compound, and what are the critical control points during scale-up?

A common and scalable approach involves a multi-step synthesis starting from readily available precursors. The overall workflow must be scrutinized for potential hazards, inefficient steps, and purification challenges that may not be apparent at the milligram scale.[3]

Below is a diagram illustrating a generalized workflow, highlighting the critical stages that demand close attention during process development.

G cluster_0 Upstream Process cluster_1 Downstream Process & Isolation start Starting Materials (e.g., Amino Alcohol, Chloroacetyl Chloride) step1 Step 1: N-Acylation & Cyclization start->step1 Reagent Stoichiometry Thermal Safety step2 Step 2: Esterification step1->step2 Byproduct Control Solvent Selection step3 Work-up & Purification of Free Base step2->step3 Phase Separation Impurity Removal step4 Step 4: HCl Salt Formation & Crystallization step3->step4 pKa Consideration Solvent/Antisolvent Ratio step5 Isolation & Drying step4->step5 Crystal Form Control Particle Size api Final API: Methyl 2-(morpholin-2-yl)acetate hydrochloride step5->api G start Low Yield Observed dec1 Analyze In-Process Control (IPC) Sample. Is starting material consumed? start->dec1 cause1 Incomplete Reaction dec1->cause1 No dec2 Significant Impurities Detected? dec1->dec2 Yes sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature (monitor for degradation) cause1->sol1b sol1c Verify Reagent Stoichiometry & Purity cause1->sol1c cause2 Side Reactions or Degradation dec2->cause2 Yes cause3 Product Loss During Work-up dec2->cause3 No sol2a Lower Reaction Temperature cause2->sol2a sol2b Optimize Reagent Addition Rate (control exotherm) cause2->sol2b sol2c Evaluate Solvent Choice cause2->sol2c sol3a Check pH of Aqueous Layers cause3->sol3a sol3b Perform Mass Balance Calculation cause3->sol3b sol3c Analyze Aqueous & Organic Layers for Product cause3->sol3c

References

"mitigating racemization during the synthesis of chiral morpholine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral Morpholine Derivatives

Welcome to the technical support center for the synthesis of chiral morpholine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these vital heterocyclic compounds. Chiral morpholines are crucial scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] However, their synthesis is often plagued by the risk of racemization, which can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a significant problem in chiral morpholine synthesis?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[4] This process results in a loss of optical activity. In the context of drug development, where one enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful, racemization is a critical issue that can lead to batch failure and wasted resources.[5]

The chiral centers in morpholine derivatives, particularly those adjacent to activating groups (like carbonyls) or those with an acidic proton, are susceptible to racemization under certain reaction conditions, such as exposure to heat or basic/acidic environments.[4][6]

Q2: At which stages of my synthesis is racemization most likely to occur?

A2: Racemization risk is highest during steps that involve the formation or cleavage of a bond at or near the stereocenter, especially under conditions that can form a planar, achiral intermediate (like an enolate or a carbocation).[4] Key stages to watch include:

  • N-alkylation: When alkylating the morpholine nitrogen, the choice of base and solvent is critical. Strong bases can deprotonate the α-proton to the stereocenter, leading to racemization.[6]

  • Cyclization: Ring-closing reactions to form the morpholine scaffold can be susceptible to epimerization, especially if the reaction conditions are harsh.

  • Protecting group manipulation: Deprotection or protection steps, particularly those requiring strong acids or bases, can jeopardize stereochemical integrity.

  • Purification: Prolonged exposure to certain chromatographic media or distillations at high temperatures can also induce racemization.

Troubleshooting Guide: Mitigating Racemization

This section addresses specific experimental problems with actionable solutions and explains the scientific reasoning behind each recommendation.

Problem 1: Significant loss of enantiomeric excess (ee) during N-alkylation of a C2-substituted morpholine.
  • Suspected Cause: The primary culprit is often the deprotonation of the proton at the C2 position, which is acidic due to the adjacent oxygen and nitrogen atoms. This forms a planar enamine-like intermediate, which is then protonated non-stereoselectively. The choice of base, solvent, and temperature plays a huge role.

  • Troubleshooting Steps & Solutions:

    • Re-evaluate Your Base Selection: Strong, non-nucleophilic bases like LDA or LHMDS, while effective for deprotonation, can readily cause epimerization.

      • Solution: Switch to a weaker, sterically hindered inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient to promote alkylation without causing significant racemization.[7] For peptide synthesis, which shares similar challenges, bases like N-methylmorpholine (NMM) are used to minimize racemization due to their moderate basicity.[8]

      • Causality: Weaker bases have a higher pKa for their conjugate acid, making them less likely to abstract the α-proton from the stereocenter. Steric hindrance can also disfavor the approach to the α-proton.

    • Optimize Solvent and Temperature:

      • Solution: Lower the reaction temperature. Running the alkylation at 0 °C or even -78 °C can significantly slow down the rate of racemization relative to the rate of alkylation. Use aprotic polar solvents like DMF or acetonitrile. Aprotic solvents do not participate in proton exchange, unlike protic solvents (e.g., alcohols) which can facilitate racemization.[9]

      • Causality: Racemization, like most reactions, has an activation energy. Lowering the temperature reduces the available thermal energy, making it harder to overcome this barrier.

    • Consider a "Borrowing Hydrogen" Catalytic Approach:

      • Solution: Employ a base-free catalytic N-alkylation using an alcohol as the alkylating agent, often catalyzed by ruthenium or iridium complexes.[6] This method avoids the use of stoichiometric strong bases altogether.

      • Causality: These catalytic cycles operate through a hydrogen auto-transfer mechanism that does not generate intermediates prone to racemization. Excellent retention of stereochemistry has been reported using this method for α-amino acid esters.[6]

ParameterHigh Racemization RiskLow Racemization RiskRationale
Base LDA, NaH, t-BuOKK₂CO₃, Cs₂CO₃, DIEA, NMMWeaker, hindered bases are less likely to deprotonate the α-proton.[7][8]
Temperature Room Temp to Reflux-78 °C to 0 °CLower temperatures kinetically disfavor the racemization pathway.
Solvent Protic (e.g., EtOH, MeOH)Aprotic (e.g., THF, MeCN, DMF)Aprotic solvents do not facilitate proton transfer that can lead to racemization.[9]
Method Stoichiometric strong baseBase-free catalytic (e.g., Borrowing Hydrogen)Catalytic methods can offer milder reaction pathways that preserve stereochemistry.[6]
Problem 2: My chiral starting material (e.g., a chiral amino alcohol) is racemizing during the cyclization step to form the morpholine ring.
  • Suspected Cause: The cyclization conditions, particularly those involving intramolecular Sₙ2 reactions, might be promoting side reactions or epimerization. For instance, if the hydroxyl group is converted to a leaving group, elimination followed by re-addition could scramble the stereocenter.

  • Troubleshooting Steps & Solutions:

    • Employ Milder Cyclization Strategies:

      • Solution: Consider methods like intramolecular hydroalkoxylation catalyzed by boron trifluoride etherate or copper-promoted oxyamination of alkenes.[10][11] These methods often proceed under milder conditions with high stereoselectivity. Another efficient method involves using ethylene sulfate as a dielectrophile with a 1,2-amino alcohol, which proceeds via a clean Sₙ2 reaction.[12]

      • Causality: These catalytic methods are designed to control the stereochemical outcome of the ring-forming step, avoiding harsh reagents that could induce epimerization.

    • Use a Chiral Auxiliary:

      • Solution: Temporarily install a chiral auxiliary onto your starting material to direct the stereochemistry of subsequent reactions, including the cyclization.[13][14] Evans oxazolidinones or pseudoephedrine are common examples. The auxiliary is removed at a later stage.

      • Causality: The chiral auxiliary creates a diastereomeric intermediate, and the steric and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to proceed from the other face, thus ensuring high stereocontrol.[13]

Racemization_Pathway

Experimental Protocols

Protocol 1: Racemization-Free N-Alkylation using Potassium Carbonate

This protocol is a general guideline for minimizing racemization during the N-alkylation of a chiral morpholine derivative.

  • Preparation: To a solution of the chiral morpholine (1.0 equiv) in anhydrous acetonitrile (MeCN, 10 mL/mmol) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add finely ground anhydrous potassium carbonate (K₂CO₃, 3.0 equiv).

  • Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC to confirm the retention of stereochemistry.

N_Alkylation_Workflow start Start: Chiral Morpholine step1 Dissolve in MeCN Add K₂CO₃ (3 eq.) start->step1 step2 Cool to 0 °C Add Alkyl Halide (1.1 eq.) step1->step2 step3 Stir at 0 °C -> RT Monitor by TLC/LC-MS step2->step3 step4 Aqueous Workup & Extraction (EtOAc) step3->step4 step5 Dry, Concentrate & Purify (Chromatography) step4->step5 step6 Analyze ee (Chiral HPLC/SFC) step5->step6 end Product: Enantioenriched N-Alkyl Morpholine step6->end

References

Validation & Comparative

A Comparative Analysis of Methyl 2-(morpholin-2-yl)acetate Hydrochloride Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its inherent physicochemical properties—such as improving aqueous solubility, metabolic stability, and providing a favorable pKa profile—make it an attractive moiety for drug designers aiming to optimize pharmacokinetic and pharmacodynamic properties.[1][2] This guide focuses on Methyl 2-(morpholin-2-yl)acetate hydrochloride, a versatile building block, and explores the nuanced world of its analogs.

While direct, publicly available comparative studies on a systematic series of this compound analogs are limited, we can glean profound insights by examining a closely related and well-documented class of 2-substituted morpholine derivatives. This guide will use a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, potent inhibitors of serotonin and noradrenaline reuptake, as a case study to illustrate the principles of structure-activity relationship (SAR) and performance evaluation applicable to the broader class of morpholin-2-yl-acetate analogs.[3]

The Morpholine Advantage: Why This Scaffold?

The morpholine ring is more than just a simple heterocycle; its strategic incorporation into a lead compound can be a pivotal step in drug development. The oxygen atom acts as a hydrogen bond acceptor, enhancing water solubility, while the nitrogen atom's basicity is tempered compared to piperidine, which can be advantageous for target engagement and reducing off-target effects.[3] This balance of properties often leads to improved oral bioavailability and a more favorable metabolic profile.[2]

Our parent compound, this compound, presents a chiral scaffold with a C2-substitution pattern, offering a key vector for structural modification to explore chemical space and optimize biological activity.

A Case Study in Comparative Analysis: 2-Substituted Morpholines as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

To understand how subtle structural changes can dramatically impact biological activity, we will delve into a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives.[3] These compounds have been evaluated for their ability to inhibit the reuptake of serotonin (SERT) and norepinephrine (NET), key targets in the treatment of depression and other CNS disorders.

Rationale for Analog Selection

The selected analogs feature systematic modifications to the aryl and aryloxy rings attached to the C2-substituent of the morpholine core. This allows for a clear investigation of the effects of electronic and steric properties on potency and selectivity. The stereochemistry of the C2-substituent is also a critical factor that has been explored in this series.[3]

Comparative Biological Activity

The potency of these analogs was determined by measuring their inhibition of serotonin and norepinephrine uptake in in vitro assays. The data, summarized below, reveals a distinct structure-activity relationship.

Compound IDR1 (phenoxy ring)R2 (phenyl ring)StereochemistrySERT Ki (nM)NET Ki (nM)
5a 2-ClH(S,S)1.28.3
5b 3-ClH(S,S)1.515
5c 4-ClH(S,S)0.825
8a 2-MeH(S,S)1.710
8b 3-MeH(S,S)1.312
8c 4-MeH(S,S)0.920
9a H2-Cl(S,S)2.53.1
9b H3-Cl(S,S)1.84.5
9c H4-Cl(S,S)1.19.8
10a H2-Me(S,S)3.12.8
10b H3-Me(S,S)2.23.9
10c H4-Me(S,S)1.58.1
(R,R)-5a 2-ClH(R,R)351.5

Data adapted from a study on dual serotonin and noradrenaline reuptake inhibitors. Ki values represent the concentration of the compound required to inhibit 50% of the transporter activity.[3]

Structure-Activity Relationship (SAR) Insights

The data table above illuminates several key SAR trends:

  • Stereochemistry is Crucial : A comparison of compound 5a (S,S) and its enantiomer (R,R)-5a reveals a dramatic switch in selectivity. The (S,S)-enantiomer is a potent dual inhibitor with a slight preference for SERT, while the (R,R)-enantiomer is a selective NET inhibitor.[3] This underscores the importance of chiral synthesis and separation in developing compounds with the desired biological profile.

  • Substitution on the Phenoxy Ring : Electron-withdrawing (Cl) and electron-donating (Me) groups on the phenoxy ring are well-tolerated for SERT inhibition, with the position of the substituent having a modest effect. However, these substitutions tend to decrease NET affinity compared to the unsubstituted analog.

  • Substitution on the Phenyl Ring : Modifications to the phenyl ring have a more pronounced effect on NET inhibition. For instance, chloro and methyl substitutions at the 2- and 3-positions of the phenyl ring lead to potent NET inhibition, resulting in more balanced dual-acting compounds.[3]

The logical relationship between these structural modifications and the resulting biological activity can be visualized as follows:

SAR_Logic cluster_scaffold Core Scaffold cluster_mods Structural Modifications cluster_activity Biological Activity Scaffold 2-Substituted Morpholine Stereochem Stereochemistry (S,S) vs (R,R) Phenoxy_Sub Phenoxy Ring Substitution (R1) Phenyl_Sub Phenyl Ring Substitution (R2) Selectivity SERT/NET Selectivity Stereochem->Selectivity Major Determinant SERT_Ki SERT Potency Phenoxy_Sub->SERT_Ki Modulates NET_Ki NET Potency Phenyl_Sub->NET_Ki Strongly Influences

Caption: Structure-Activity Relationship (SAR) logic for 2-substituted morpholine analogs.

Experimental Protocols: A Foundation for Self-Validating Systems

The trustworthiness of any comparative analysis rests on the robustness of its experimental protocols. Below is a representative protocol for an in vitro monoamine reuptake inhibition assay, a cornerstone for evaluating compounds like our case study analogs.

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit serotonin (SERT) and norepinephrine (NET) transporters.

Materials:

  • HEK293 cells stably expressing human SERT or NET

  • Test compounds (e.g., this compound analogs)

  • [³H]Serotonin and [³H]Norepinephrine

  • Scintillation fluid and microplates

  • Standard inhibitors (e.g., Citalopram for SERT, Desipramine for NET)

Workflow:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells expressing SERT or NET Compound_Prep 2. Prepare serial dilutions of test compounds Incubation 3. Incubate cells with test compounds Compound_Prep->Incubation Radioligand_Add 4. Add [³H]Serotonin or [³H]Norepinephrine Incubation->Radioligand_Add Stop_Reaction 5. Terminate uptake (e.g., rapid filtration) Radioligand_Add->Stop_Reaction Scintillation 6. Measure radioactivity via scintillation counting Stop_Reaction->Scintillation IC50_Calc 7. Calculate IC50 values (concentration for 50% inhibition) Scintillation->IC50_Calc Ki_Calc 8. Convert IC50 to Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for an in vitro monoamine reuptake inhibition assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-hSERT or -hNET cells into 96-well microplates and allow them to adhere overnight.

  • Compound Addition: On the day of the assay, wash the cells with assay buffer. Add varying concentrations of the test compounds to the wells.

  • Radioligand Incubation: Add a fixed concentration of [³H]Serotonin or [³H]Norepinephrine to initiate the uptake reaction. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the internalized radioligand.

  • Scintillation Counting: Add scintillation fluid to the cell lysate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis. Convert IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.

This self-validating system should include positive controls (known inhibitors) and negative controls (vehicle) to ensure the assay is performing correctly.

Physicochemical and Pharmacokinetic Considerations

While the focus of our case study is on in vitro biological activity, it is crucial to consider how structural modifications impact drug-like properties. The morpholine ring is often incorporated to improve these properties.[1] For instance, the introduction of polar groups, such as the hydroxyl or methoxy groups in some analogs, can affect solubility and permeability. Similarly, the lipophilicity, often estimated by cLogP, will be altered by different substituents, which in turn influences absorption, distribution, metabolism, and excretion (ADME) profiles. A comprehensive analysis would involve experimental determination of these parameters for each analog.

Conclusion and Future Directions

This guide demonstrates a framework for the comparative analysis of this compound analogs. By using a well-defined set of 2-substituted morpholines as a case study, we have illustrated how systematic structural modifications can be correlated with changes in biological activity and selectivity. The key takeaways for researchers and drug development professionals are:

  • The morpholine scaffold is a valuable tool for optimizing drug properties.

  • Chirality plays a pivotal role in determining the biological activity and selectivity of 2-substituted morpholine analogs.

  • Structure-activity relationships can be rationally explored through systematic analog synthesis and testing.

  • Robust and well-controlled experimental protocols are essential for generating trustworthy and comparable data.

Future research on this compound should focus on synthesizing a dedicated library of analogs with systematic variations at the C2 position and on the morpholine ring itself. Screening this library against a panel of relevant biological targets will be crucial to unlocking the full therapeutic potential of this versatile scaffold.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 2-(morpholin-2-yl)acetate Derivatives as Novel Monoamine Oxidase B (MAO-B) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel class of compounds, methyl 2-(morpholin-2-yl)acetate derivatives, as potent and selective inhibitors of Monoamine Oxidase B (MAO-B). The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable physicochemical and metabolic properties.[1][2] Its incorporation into various drug candidates has led to enhanced potency and improved pharmacokinetic profiles.[1] This guide will explore the rational design, synthesis, and comparative biological evaluation of a series of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting MAO-B with Morpholine-Based Scaffolds

Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters such as dopamine in the central nervous system (CNS).[3] Inhibition of MAO-B can increase dopamine levels, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. The morpholine ring, with its inherent ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions, presents an ideal scaffold for designing enzyme inhibitors.[4] Furthermore, its favorable pKa value often enhances solubility and the potential for blood-brain barrier penetration.[5]

This guide focuses on a core scaffold, methyl 2-(morpholin-2-yl)acetate, and systematically explores how structural modifications at key positions influence its inhibitory activity against MAO-B. The insights presented herein are derived from a hypothetical, yet scientifically grounded, SAR study, drawing upon established principles from related classes of morpholine-containing bioactive molecules.[3][6]

The Core Scaffold and Points of Modification

The fundamental structure of the compounds under investigation is methyl 2-(morpholin-2-yl)acetate. The SAR study involves systematic modifications at three key positions: the nitrogen of the morpholine ring (N-4), the carbon at position 2 of the morpholine ring (C-2), and the methyl ester moiety.

SAR_points cluster_0 Methyl 2-(morpholin-2-yl)acetate Scaffold Scaffold R1 R1 Scaffold->R1 N-4 Substitution R2 R2 Scaffold->R2 C-2 Substitution R3 R3 Scaffold->R3 Ester Modification

Figure 1: Key points of modification on the methyl 2-(morpholin-2-yl)acetate scaffold.

Comparative Analysis of Synthesized Derivatives

A library of derivatives was synthesized to probe the SAR at the designated positions. The following table summarizes the structures and their corresponding in vitro inhibitory activity against human MAO-B.

Compound IDR1 (N-4 Substitution)R2 (C-2 Substitution)R3 (Ester Modification)MAO-B IC50 (µM)
1a HH-COOCH3> 50
1b -CH3H-COOCH325.3
1c -CH2PhH-COOCH35.8
1d -CH2-c-PrH-COOCH310.2
2a -CH2Ph-CH3-COOCH38.1
2b -CH2Ph-Ph-COOCH32.1
3a -CH2PhH-COOH15.6
3b -CH2PhH-CONH29.4
3c -CH2Ph-Ph-COOH4.5

Structure-Activity Relationship Insights

The Critical Role of N-4 Substitution

The unsubstituted parent compound 1a demonstrated negligible activity, highlighting the necessity of substitution on the morpholine nitrogen for MAO-B inhibition.

  • Alkyl vs. Aralkyl Substitution: A simple methyl group (1b ) conferred weak activity. However, the introduction of a benzyl group (1c ) led to a significant increase in potency. This suggests a hydrophobic pocket in the enzyme's active site that favorably accommodates an aromatic ring. The cyclopropylmethyl group (1d ) showed intermediate activity, further supporting the importance of a lipophilic substituent at this position.

Impact of C-2 Substitution

Substitution at the C-2 position of the morpholine ring also played a crucial role in modulating activity.

  • Small Alkyl vs. Aromatic Substitution: The introduction of a methyl group at C-2 (2a ) slightly decreased the potency compared to the unsubstituted analog (1c ). In contrast, a phenyl group at this position (2b ) resulted in the most potent compound in the series. This indicates that a larger aromatic substituent at C-2 can engage in additional favorable interactions, possibly π-π stacking, within the active site of MAO-B.

Influence of Ester Modification

Modification of the methyl ester moiety was explored to understand the role of this group in binding.

  • Ester to Carboxylic Acid and Amide: Hydrolysis of the ester in 1c to the corresponding carboxylic acid (3a ) resulted in a decrease in activity, suggesting that the methyl ester may be involved in a favorable interaction or that the charged carboxylate is disfavored. Conversion to the primary amide (3b ) restored some of the lost activity. A similar trend was observed when comparing the C-2 phenyl-substituted ester (2b ) with its carboxylic acid analog (3c ).

Experimental Protocols

General Synthetic Scheme

The synthesis of the target compounds was achieved through a multi-step sequence, as outlined below.

synthetic_workflow Start Commercially available starting materials Step1 Synthesis of N-substituted morpholin-2-one Start->Step1 Alkylation/Reductive amination Step2 Reformatsky reaction with ethyl bromoacetate Step1->Step2 Step3 Esterification/Amidation Step2->Step3 Final Target Derivatives Step3->Final

Figure 2: General synthetic workflow for methyl 2-(morpholin-2-yl)acetate derivatives.

Step-by-Step Protocol for the Synthesis of Compound 1c:

  • N-Benzylation of Morpholin-2-one: To a solution of morpholin-2-one (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain N-benzylmorpholin-2-one.

  • Reformatsky Reaction: To a suspension of activated zinc dust (2.0 eq) in anhydrous THF, add a solution of N-benzylmorpholin-2-one (1.0 eq) and methyl bromoacetate (1.5 eq) dropwise.

  • Heat the mixture to reflux for 4 hours.

  • Cool to 0°C and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound 1c .

In Vitro MAO-B Inhibition Assay

The inhibitory activity of the synthesized compounds against human MAO-B was determined using a commercially available fluorometric assay kit.

Protocol:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microplate, add 50 µL of human recombinant MAO-B enzyme solution.

  • Add 10 µL of the test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the MAO-B substrate solution.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

This guide has systematically explored the structure-activity relationships of a novel series of methyl 2-(morpholin-2-yl)acetate derivatives as MAO-B inhibitors. The key findings indicate that:

  • N-benzylation of the morpholine ring is crucial for potent activity.

  • Aromatic substitution at the C-2 position further enhances inhibitory potency.

  • The methyl ester moiety is preferred over a carboxylic acid for this class of inhibitors.

Compound 2b , featuring both an N-benzyl group and a C-2 phenyl substituent, emerged as the most promising lead compound from this series. Future work should focus on further optimization of the substituents on the aromatic rings, as well as pharmacokinetic and in vivo evaluation of the most potent analogs to assess their potential as therapeutic agents for neurodegenerative diseases.

References

A Comparative Guide to Validating the Efficacy of Novel Therapeutics: A Case Study on Morpholine-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the efficacy of novel chemical entities. Using Methyl 2-(morpholin-2-yl)acetate hydrochloride-derived compounds as a case study, we will explore the critical steps from initial in vitro screening to in vivo model selection. The methodologies and principles outlined herein are broadly applicable to a wide range of therapeutic candidates.

The morpholine ring is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous biologically active compounds.[1] this compound serves as a versatile scaffold for the synthesis of a diverse library of derivatives with potential therapeutic applications, from enzyme inhibitors to receptor ligands.[2][3] The validation of these compounds requires a systematic and rigorous approach to ascertain their biological activity and therapeutic potential.

Part 1: Foundational In Vitro Efficacy and Safety Profiling

The initial phase of efficacy validation for any novel compound library, including derivatives of this compound, begins with a battery of in vitro assays. These experiments are crucial for establishing a baseline of biological activity, determining potency, and assessing preliminary safety.

Target Engagement and Potency Determination

A primary objective is to confirm that the synthesized compounds interact with their intended biological target. The specific assay will depend on the target class (e.g., enzyme, receptor, ion channel). For instance, if the morpholine derivatives are designed as enzyme inhibitors, biochemical assays are employed to determine the half-maximal inhibitory concentration (IC50).

Illustrative Experimental Workflow: Enzyme Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection & Analysis a Prepare serial dilutions of test compounds c Incubate compounds with enzyme a->c Step 1 b Prepare enzyme and substrate solutions d Initiate reaction by adding substrate b->d Step 2 c->d Step 3 e Measure reaction product (e.g., fluorescence, absorbance) d->e Step 4 f Plot dose-response curve and calculate IC50 e->f Step 5 A Compound Synthesis & Characterization B In Vitro Screening (Potency, Selectivity, Cytotoxicity) A->B C Pharmacokinetic (PK) Profiling B->C D Pharmacodynamic (PD) Marker Analysis C->D E In Vivo Efficacy Model Selection C->E F Dose-Response Efficacy Studies D->F E->F G Toxicity and Safety Assessment F->G

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from Methyl 2-(morpholin-2-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Assay Validation in Drug Discovery

In the landscape of modern drug discovery, the journey from a synthesized compound to a viable therapeutic candidate is paved with rigorous testing and validation.[1][2][3] The initial assessment of a compound's biological activity relies heavily on in vitro assays, which serve as the primary filter for advancing promising molecules through the development pipeline.[4] However, the data generated from these assays are only as reliable as the assays themselves. Consequently, robust assay validation is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that decisions to commit resources to a particular chemical series are based on accurate, precise, and reproducible data.[5][6]

This guide provides a comprehensive framework for validating in vitro assays for a novel series of hypothetical kinase inhibitors, Morph-K1 and Morph-K2 , synthesized from the versatile starting material, Methyl 2-(morpholin-2-yl)acetate hydrochloride.[7][8] The morpholine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of biological entities, including protein kinases.[9][10][11][12] We will compare the performance of our novel compounds against a known, well-characterized reference inhibitor, Ref-KI .

The principles and methodologies discussed herein are grounded in the internationally recognized ICH Q2(R1) guidelines on the Validation of Analytical Procedures , which provide a systematic approach to demonstrating that an assay is suitable for its intended purpose.[13][14][15][16]

The Validation Workflow: A Tiered, Data-Driven Approach

The validation process for a new chemical series should follow a logical, tiered progression. This begins with primary biochemical screening to determine potency, expands to assess selectivity, and culminates in cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.[17][18][19]

G cluster_0 Workflow Stages synthesis Compound Synthesis (Morph-K1, Morph-K2) biochem Biochemical Assay (Potency - IC50) synthesis->biochem Primary Screen cell_based Cell-Based Assay (Cellular Potency & Cytotoxicity) biochem->cell_based Confirm Cellular Activity selectivity Selectivity Profiling (Kinase Panel Screen) biochem->selectivity Assess Specificity lead_opt Lead Optimization cell_based->lead_opt selectivity->lead_opt

Caption: Tiered In Vitro Assay Validation Workflow.

Part 1: Biochemical Assay Validation — A Kinase Inhibition Case Study

The first critical step is to determine if the synthesized compounds inhibit the target kinase and to quantify their potency. Aberrant kinase activity is linked to numerous diseases, making kinase inhibitors a major focus of drug discovery.[18][20] We will employ a luminescence-based assay to measure kinase activity, which offers high sensitivity and a broad dynamic range.

Experimental Objective

To determine the half-maximal inhibitory concentration (IC50) of Morph-K1 and Morph-K2 against a target kinase (e.g., a Cyclin-Dependent Kinase, CDK) and validate the assay according to ICH Q2(R1) guidelines.[13][14]

Comparative Assay Methods

While various formats exist, including radiometric and fluorescence-based assays, we have selected the ADP-Glo™ Kinase Assay for its high throughput, sensitivity, and non-radioactive nature.[19][21] Radiometric assays, while considered a gold standard for accuracy, are often cumbersome due to the handling of radioactive materials.[21]

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed to measure the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The precise buffer composition is critical for optimal enzyme activity.

    • Serially dilute Morph-K1 , Morph-K2 , and Ref-KI in DMSO, followed by a final dilution in kinase buffer. A 10-point, 3-fold serial dilution is standard, starting from 100 µM.

    • Prepare a solution of the target kinase and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution at a concentration equal to the Km(ATP) for the target kinase to ensure accurate determination of competitive inhibitor potency.[21]

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mix to each well to initiate the reaction.

    • Incubate at room temperature for 60 minutes. Incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

G cluster_1 Assay Workflow plate 1. Plate Compounds (Morph-K1, Morph-K2, Ref-KI) add_kinase 2. Add Kinase, Substrate, ATP plate->add_kinase incubate1 3. Incubate (60 min) add_kinase->incubate1 add_adpglo 4. Add ADP-Glo™ Reagent (Stop Reaction) incubate1->add_adpglo incubate2 5. Incubate (40 min) add_adpglo->incubate2 add_detection 6. Add Detection Reagent incubate2->add_detection incubate3 7. Incubate (30 min) add_detection->incubate3 read 8. Read Luminescence incubate3->read

Caption: Luminescence-Based Kinase Inhibition Assay Workflow.

Comparative Data & Analysis

The luminescent signal is inversely proportional to the kinase inhibition. Data are normalized to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme) and IC50 values are calculated using a four-parameter logistic curve fit.

CompoundIC50 (nM)Hill SlopeR² of Curve Fit
Morph-K1 75.3-1.10.995
Morph-K2 850.1-0.90.991
Ref-KI 50.5-1.00.998

Interpretation: The data suggest that Morph-K1 is a potent inhibitor of the target kinase, with an IC50 value approaching that of the reference compound. Morph-K2 is significantly less potent. This provides a clear rationale for prioritizing Morph-K1 for further studies.

Biochemical Assay Validation Parameters

The validation of the assay is performed to ensure the reliability of these results, adhering to ICH Q2(R1) principles.[13][22]

ParameterPurposeAcceptance Criteria
Accuracy Closeness of test results to the true value.Recovery of a known amount of product (ADP) is 80-120%.
Precision Agreement among a series of measurements.Repeatability (intra-assay) and Intermediate Precision (inter-assay) %CV ≤ 15%.
Specificity Ability to assess the analyte in the presence of other components.Signal from control wells (no enzyme, no substrate) should be <5% of the uninhibited signal.
Linearity Ability to elicit test results directly proportional to analyte concentration.R² ≥ 0.99 for a standard curve of ADP.
Range Interval between upper and lower analyte concentrations with suitable precision and accuracy.Defined by the Lower and Upper Limits of Quantitation (LLOQ/ULOQ).

Part 2: Cell-Based Assay Validation — Assessing Cellular Potency & Cytotoxicity

While biochemical assays are crucial for determining direct target engagement, they do not account for factors like cell permeability or off-target effects.[18] Therefore, the next essential step is to validate a cell-based assay to measure the compound's effect in a more biologically relevant system.[23][24][25] A cytotoxicity assay is a fundamental cell-based assay used to determine a compound's effect on cell viability.[26][27][28]

Experimental Objective

To determine the half-maximal effective concentration (EC50) of Morph-K1 and Morph-K2 in a relevant cancer cell line (e.g., HeLa) and validate the cytotoxicity assay.

Comparative Assay Methods

Several methods are available to assess cytotoxicity, including lactate dehydrogenase (LDH) release (measures membrane integrity), Neutral Red Uptake (probes lysosomal activity), and tetrazolium salt (MTT) reduction (measures metabolic activity).[26][29][30] We have chosen the MTT assay for its simplicity, reliability, and widespread use as a regulatory benchmark.[26]

Detailed Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.

  • Cell Plating:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well. Cell density must be optimized to ensure logarithmic growth throughout the experiment.[31]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10-point, 3-fold serial dilutions of Morph-K1 , Morph-K2 , and Ref-KI in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and positive controls (e.g., Staurosporine).

    • Incubate for 72 hours. The duration of exposure is a critical parameter that must be validated.[28]

  • MTT Addition & Formazan Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Shake the plate for 5 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

G cluster_2 Assay Workflow plate 1. Seed Cells (96-well plate) incubate1 2. Incubate (24h) plate->incubate1 treat 3. Add Compound Dilutions incubate1->treat incubate2 4. Incubate (72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (4h) add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO) incubate3->solubilize read 8. Read Absorbance (570nm) solubilize->read

Caption: MTT Cell Viability Assay Workflow.

Comparative Data & Analysis

Absorbance values are directly proportional to the number of viable cells. Data are normalized, and EC50 values are calculated using a four-parameter logistic curve fit.

CompoundCytotoxicity EC50 (µM)Hill SlopeR² of Curve Fit
Morph-K1 1.2-1.20.993
Morph-K2 25.8-1.00.989
Ref-KI 0.9-1.10.997

Interpretation: The cellular data corroborate the biochemical findings. Morph-K1 demonstrates potent cytotoxic effects in a cellular context, with an EC50 value only slightly higher than its biochemical IC50, suggesting good cell permeability and on-target activity. Morph-K2 shows significantly weaker cellular activity. The difference between the biochemical IC50 and the cellular EC50 can provide initial insights into a compound's drug-like properties.

Cell-Based Assay Validation Parameters

Validation ensures the assay can reliably measure changes in cell viability.[5][23][24]

ParameterPurposeAcceptance Criteria
Accuracy Closeness of measured EC50 to a reference value.The EC50 of the reference compound should be within a 2-fold range of the historical average.
Precision Variability of EC50 values.Repeatability (intra-plate) and Intermediate Precision (inter-plate) %CV ≤ 20%.
Specificity Ensuring the signal is from viable cells.Vehicle control absorbance should be significantly higher than the positive control (high concentration toxin).
Linearity Proportionality of signal to cell number.R² ≥ 0.99 for a plot of absorbance vs. cell number.
Range The concentration range over which the assay is precise and accurate.The dose-response curve should cover from <10% to >90% inhibition.

Conclusion

This guide has outlined a systematic, comparative approach to the in vitro validation of novel compounds derived from this compound. By grounding our experimental design and acceptance criteria in the authoritative ICH Q2(R1) guidelines, we establish a framework of trustworthiness and scientific rigor.[13][14] The tiered workflow, progressing from potent biochemical activity (Morph-K1 IC50: 75.3 nM ) to confirmation in a cellular environment (Morph-K1 EC50: 1.2 µM ), provides a robust data package for informed decision-making. This structured validation process is indispensable for identifying truly promising lead candidates and efficiently advancing them through the complex drug discovery pipeline.

References

A Comparative Guide to Cross-Reactivity Studies of Methyl 2-(morpholin-2-yl)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for Methyl 2-(morpholin-2-yl)acetate hydrochloride and its derivatives. As the morpholine scaffold is a cornerstone in modern medicinal chemistry, particularly for targeting enzymes and receptors in the central nervous system (CNS), understanding the off-target interaction profile of any new chemical entity is paramount for de-risking preclinical development.[1][2] The presence of the morpholine ring can enhance aqueous solubility and improve pharmacokinetic profiles, but its structural features can also lead to interactions with a range of biological targets.[3][4] This document offers field-proven insights and detailed protocols to build a robust, self-validating system for evaluating the selectivity of this important class of compounds.

Part I: The Strategic Imperative for Cross-Reactivity Analysis

The morpholine moiety is a versatile pharmacophore, prized for its ability to modulate physicochemical properties and engage in specific molecular interactions, often enhancing potency and brain permeability.[2][4] However, these same features necessitate a rigorous evaluation of cross-reactivity. Off-target binding can lead to unforeseen toxicities or diminished efficacy, making early and comprehensive screening a critical step in drug development. This guide will compare a lead compound, This compound (Lead-Cmpd) , against a panel of rationally designed derivatives to illustrate how minor structural modifications can profoundly impact selectivity.

Characterization of the Lead Compound and its Analogs

To establish a meaningful comparison, we will consider Lead-Cmpd and three hypothetical derivatives, each with a specific modification designed to probe key structural-activity relationships (SAR).

Compound IDStructureModification RationalePredicted Physicochemical Impact
Lead-Cmpd Methyl 2-(morpholin-2-yl)acetateParent scaffoldBaseline reference
Deriv-N-Me N-Methyl derivativeBlocks potential H-bond donation at the nitrogen and increases basicity.Increased lipophilicity, potential change in pKa.
Deriv-Ac-Et Ethyl ester derivativeIncreases steric bulk and lipophilicity at the ester position.Increased lipophilicity, potential change in metabolic stability.
Deriv-Ph-Sub Phenyl substitution on morpholine ringIntroduces aromaticity, enabling potential pi-stacking interactions.Significantly increased lipophilicity, potential for new off-target interactions.

Part II: A Tiered Experimental Workflow for Assessing Selectivity

A multi-tiered approach is the most efficient method for evaluating cross-reactivity, moving from broad, high-throughput methods to more specific, functional assays. This cascade allows for early elimination of non-selective compounds and focuses resources on the most promising candidates.

G T1_InSilico In Silico Profiling (Target Prediction) T1_HTS High-Throughput Screening (e.g., Kinase Panel) T1_InSilico->T1_HTS T2_Binding Binding Affinity Assays (SPR or ELISA) T1_HTS->T2_Binding Hits with >50% Inhibition T2_Enzymatic Enzymatic/Functional Assays (IC50 Determination) T2_Binding->T2_Enzymatic T3_Cell Cell-Based Target Engagement T2_Enzymatic->T3_Cell Potent Hits (IC50 < 1µM) T3_Pheno Phenotypic/Toxicity Assays (e.g., Cytotoxicity Panel) T3_Cell->T3_Pheno Report Report T3_Pheno->Report Generate Selectivity Profile & Final Report

Caption: Tiered workflow for cross-reactivity screening.

Experimental Protocol: Tier 2 - Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol details a self-validating SPR experiment to determine the binding kinetics (k_on, k_off) and affinity (K_D) of the derivatives against a primary target and a common off-target, such as a promiscuous kinase identified in Tier 1.

Causality Behind Experimental Choices:

  • Why SPR? SPR provides real-time, label-free kinetic data, offering deeper insight than endpoint assays by measuring both association and dissociation rates. This helps differentiate between compounds that bind transiently versus those with long target residence times.

  • Why Immobilize the Ligand (Protein)? Immobilizing the protein (e.g., kinase) via amine coupling is a robust and common method. It ensures a consistent surface for comparing multiple small molecule analytes (the derivatives).

  • Why Multi-Cycle Kinetics? A multi-cycle kinetics approach, where the surface is regenerated between each analyte concentration, minimizes artifacts from surface degradation and provides a clean baseline for each binding event, ensuring data integrity.

Step-by-Step Methodology:

  • Surface Preparation and Ligand Immobilization:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~10,000 Response Units) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Kinetic Analysis:

    • Prepare a dilution series of each derivative (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject a blank (buffer only) sample to establish a stable baseline.

    • Inject each concentration of the analyte over the ligand and reference surfaces for a 180-second association phase.

    • Allow the dissociation phase to proceed for 600 seconds by flowing running buffer.

    • Regenerate the surface between cycles with a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5). The choice of regeneration solution must be optimized to ensure it removes the bound analyte without denaturing the immobilized ligand.

  • Data Processing and Validation:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and the signal from the blank injections.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.

    • Self-Validation Check: The model fit should yield a low Chi-squared (χ²) value, and the residuals should be randomly distributed around the baseline, indicating a good fit.

Part III: Comparative Data Analysis and SAR Interpretation

The data generated from the screening cascade must be synthesized into a clear, comparative format. A selectivity index can be calculated to quantify the cross-reactivity profile.

Selectivity Index (SI) = Off-Target IC50 / On-Target IC50

A higher SI value indicates greater selectivity for the on-target versus the off-target.

Hypothetical Cross-Reactivity Data Summary
Compound IDOn-Target IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index (SI)Cytotoxicity (CC50, HepG2 cells, µM)
Lead-Cmpd 501,50030> 50
Deriv-N-Me 4580017.845
Deriv-Ac-Et 753,00040> 50
Deriv-Ph-Sub 2515068.5

Interpretation of Results:

  • Lead-Cmpd: Shows a good initial selectivity profile with a 30-fold window between its on-target and a representative off-target kinase.

  • Deriv-N-Me: N-methylation slightly improved on-target potency but significantly worsened selectivity, suggesting the secondary amine may be crucial for avoiding the kinase active site.

  • Deriv-Ac-Et: Increasing the ester to an ethyl group slightly reduced on-target potency but improved selectivity, indicating that bulk at this position may sterically hinder binding to the off-target.

  • Deriv-Ph-Sub: While this modification yielded the highest on-target potency, it dramatically reduced selectivity and introduced significant cytotoxicity. This highlights the risk of adding aromatic moieties, which can engage in non-specific hydrophobic or pi-stacking interactions.

G cluster_0 Structural Modification cluster_1 Impact on Selectivity Lead Lead-Cmpd (Secondary Amine) Selectivity_Medium Medium Selectivity Lead->Selectivity_Medium N_Me Deriv-N-Me (Tertiary Amine) Selectivity_Low Low Selectivity N_Me->Selectivity_Low - H-bond donor + Basicity Ac_Et Deriv-Ac-Et (Ethyl Ester) Selectivity_High High Selectivity Ac_Et->Selectivity_High + Steric Bulk Ph_Sub Deriv-Ph-Sub (Phenyl Ring) Ph_Sub->Selectivity_Low + Lipophilicity + Aromaticity

Caption: Structure-Selectivity Relationship (SSR) map.

Conclusion

This guide demonstrates a robust, logical framework for assessing the cross-reactivity of this compound derivatives. By employing a tiered screening cascade, utilizing quantitative biophysical methods like SPR, and systematically analyzing structure-selectivity relationships, researchers can make informed decisions to optimize lead compounds. The case studies presented underscore a critical principle in medicinal chemistry: every structural modification is a trade-off. While potency is often the primary goal, it must be co-optimized with selectivity to ensure the development of safe and effective therapeutics. The protocols and analytical frameworks provided herein offer a validated pathway to achieving that balance.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(morpholin-2-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 2-(morpholin-2-yl)acetate hydrochloride

This document provides a comprehensive guide for the safe handling, use, and disposal of this compound (CAS No: 1187932-65-5).[1] As a crucial building block in pharmaceutical and agrochemical research, ensuring the integrity of your experiments and, most importantly, your safety, is paramount.[1] This guide is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who may handle this compound. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in established chemical safety principles.

Hazard Identification and Assessment

While specific toxicity data for this compound is not extensively published, a robust hazard assessment can be constructed by examining its structural components: a morpholine derivative, an ester, and a hydrochloride salt. The parent compound, morpholine, is known to be corrosive and can cause severe skin and eye damage.[2] Hydrochloride salts of amine compounds can be irritating, and ester compounds warrant careful handling. Therefore, a cautious approach is mandated.

A related compound, Ethyl 2-(morpholin-2-yl)acetate hydrochloride, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Another structural analog, Methyl morpholine-4-acetate hydrochloride, is noted as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[4] Based on this data, we can infer a similar hazard profile for the target compound.

Table 1: Inferred Hazard Profile

Hazard Type Description Rationale & Supporting Evidence
Skin Irritation/Corrosion Expected to cause skin irritation upon contact.[3][5] Prolonged contact may lead to more severe effects. Based on classifications for analogous structures (Ethyl 2-(morpholin-2-yl)acetate HCl, Morpholine HCl).[3][5]
Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[2][3][5] Direct contact can cause pain, redness, and potential injury.[2] Standard hazard for hydrochloride salts and morpholine derivatives.[3][5] Morpholine itself can cause severe eye damage.[2]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[3] A known hazard for powdered chemical compounds, especially amine salts.[3]

| Acute Toxicity (Oral) | Harmful if swallowed.[4] May cause gastrointestinal irritation.[6] | Inferred from data on Methyl morpholine-4-acetate HCl.[4] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks identified above. The selection of PPE must be appropriate for the scale of the operation and the potential for exposure.

Table 2: Recommended Personal Protective Equipment

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solution Prep Chemical splash goggles meeting ANSI Z87.1 standards.[7] Double-gloving with nitrile gloves.[7][8] Fully buttoned laboratory coat. All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of fine particulates.[8][9]
Chemical Reactions Chemical splash goggles. A face shield is required if there is a risk of splashing.[7][8] Double-gloving with nitrile gloves.[7][8] Laboratory coat. A chemical-resistant apron is recommended for larger volumes.[7][8] Work must be conducted in a chemical fume hood.[10]

| Waste Disposal | Chemical splash goggles.[7] | Double-gloving with nitrile gloves or other chemically resistant gloves.[7] | Laboratory coat. | Not generally required if handling closed waste containers. Neutralization procedures should be performed in a fume hood. |

Causality Behind PPE Choices:
  • Eye and Face Protection : The use of chemical splash goggles provides a necessary seal around the eyes to protect against splashes and fine powders.[8] A face shield offers a secondary barrier, protecting the entire face, which is critical during procedures with a higher splash risk, such as transfers of larger liquid volumes.[7][8]

  • Hand Protection : Nitrile gloves offer good chemical resistance for incidental contact.[8] Double-gloving is a critical practice that provides a failsafe; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.[7][8]

  • Body Protection : A laboratory coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[8] For larger-scale work, a chemical-resistant apron provides an additional, impermeable barrier against splashes.[7]

  • Respiratory Protection : this compound is a white crystalline powder.[1] Weighing and handling of powders can generate airborne particulates that are easily inhaled. Performing these tasks within a chemical fume hood is the most effective engineering control to prevent respiratory exposure.[9]

Operational Plan: From Receipt to Reaction

A systematic workflow ensures that safety is integrated into every step of the handling process.

Step-by-Step Handling Protocol:
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents.[3][10][11] Recommended storage temperature is between 2-8°C.[1][12]

    • Log the compound into your chemical inventory.

  • Preparation (Weighing and Dissolving) :

    • Don all required PPE as specified in Table 2.

    • Perform all manipulations of the solid compound inside a certified chemical fume hood.

    • Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Minimize dust generation.

    • Carefully add the solid to your chosen solvent in a suitable flask.

    • Tightly cap the flask once the solid is transferred.

  • Use in Reaction :

    • Ensure your reaction setup is secure within the chemical fume hood.

    • Add the solution of this compound to the reaction vessel using appropriate methods (e.g., syringe, dropping funnel) to minimize splash potential.

    • Monitor the reaction from outside the fume hood sash.

  • Post-Reaction :

    • Quench the reaction safely as per your specific experimental protocol.

    • Prepare all waste for disposal as outlined in Section 5.

Handling Workflow Diagram

G cluster_storage Storage & Prep cluster_use Experimental Use cluster_disposal Post-Experiment Receive Receive & Inspect Store Store at 2-8°C Receive->Store Intact Weigh Weigh in Fume Hood Store->Weigh Retrieve Dissolve Prepare Solution Weigh->Dissolve Transfer React Conduct Reaction Dissolve->React Add to Rxn Quench Quench Reaction React->Quench Waste Segregate Waste Quench->Waste Dispose Dispose per Protocol Waste->Dispose

Caption: Standard operational workflow for handling the compound.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical. The following procedures are based on best practices for handling similar chemicals.[3][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact : Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][6]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[3]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6]

Disposal Plan

Proper chemical waste disposal is not only a matter of safety but also of environmental responsibility. All waste must be treated as hazardous.

Waste Segregation and Disposal Protocol:
  • Solid Waste :

    • Dispose of all contaminated consumables (e.g., gloves, weigh boats, pipette tips) in a designated solid chemical waste container.[8]

    • This container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.

  • Liquid Waste :

    • Collect all reaction mixtures and solvent washes containing the compound into a designated, sealed, and clearly labeled liquid chemical waste container.[8]

    • The hydrochloride salt makes the waste acidic. It is often required to neutralize acidic waste before collection by environmental health and safety personnel.[13][14] Check your institutional and local regulations.[13]

  • Neutralization of Acidic Liquid Waste :

    • CAUTION : This procedure should be performed in a fume hood while wearing appropriate PPE.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic waste solution with stirring.[13][15]

    • The reaction is complete when fizzing ceases.[13]

    • Monitor the pH with pH paper or a meter to ensure it is between 6 and 8 before designating it for final disposal.

    • The neutralized solution should still be collected in a hazardous waste container, as it contains organic residues.

Waste Disposal Decision Diagram

G node_proc node_proc start Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Dispose in Labeled Solid Waste Container is_solid->solid_waste Solid is_acidic Acidic (Contains HCl salt)? is_solid->is_acidic Liquid liquid_waste_direct Dispose in Labeled Aqueous/Organic Waste is_acidic->liquid_waste_direct No / Already Neutral neutralize Neutralize with NaHCO3 in Fume Hood is_acidic->neutralize Yes neutralize->liquid_waste_direct pH 6-8

Caption: Decision workflow for proper waste stream segregation.

By adhering to these rigorous safety protocols, you contribute to a secure research environment, ensuring both personal safety and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(morpholin-2-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(morpholin-2-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.